Technical Documentation Center

6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine

Core Science & Biosynthesis

Foundational

6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine CAS number

Advanced Scaffold Engineering: A Technical Guide to 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine in Kinase Inhibitor Discovery Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold Engineering: A Technical Guide to 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine in Kinase Inhibitor Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, drug-like molecules relies heavily on privileged scaffolds. 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (CAS: 1956322-20-5) is a highly specialized, orthogonally functionalized building block[1]. The imidazo[1,5-a]pyrazine core acts as a bioisostere for the adenine ring of adenosine triphosphate (ATP), making it a cornerstone in the rational design of small-molecule kinase inhibitors targeting Bruton's Tyrosine Kinase (BTK), mammalian target of rapamycin (mTOR), and Insulin-like Growth Factor 1 Receptor (IGF-1R)[2][3].

This whitepaper provides an in-depth analysis of the structural rationale, mechanistic binding properties, and self-validating synthetic protocols associated with this specific chemical entity.

Physicochemical Profiling & Structural Rationale

The strategic value of 6-chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine lies in its precise substitution pattern, which is engineered to balance lipophilicity, target engagement, and synthetic versatility.

Table 1: Chemical Identity & Physicochemical Properties

PropertyValueStructural Significance
CAS Number 1956322-20-5Unique registry identifier for this specific isomer[1].
Molecular Formula C9H9ClIN3Ensures a low starting molecular weight, allowing downstream elaboration without exceeding Lipinski's Rule of 5.
Molecular Weight 321.55 g/mol Optimal for early-stage fragments.
C-3 Isopropyl Group Aliphatic bulkProvides localized lipophilicity to occupy the hydrophobic pocket adjacent to the kinase hinge region, enhancing residence time.
C-1 Iodo Group Highly reactive halogenPrimed for rapid, low-temperature Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
C-6 Chloro Group Moderately reactive halogenResists initial C-1 coupling conditions, allowing for late-stage diversification via Buchwald-Hartwig amination or SNAr[4].

Mechanistic Role in Kinase Inhibition

The imidazo[1,5-a]pyrazine core is not merely a structural placeholder; it actively participates in target engagement. When designed as an ATP-competitive inhibitor, the nitrogen atoms within the fused bicyclic system act as crucial hydrogen bond acceptors and donors.

For instance, in the development of reversible BTK inhibitors, the core nitrogens form critical hydrogen bonds with the backbone amides of the kinase hinge region (specifically residues Ser538 and Asp539)[3]. The C-1 substituent typically projects into the deep hydrophobic back-pocket (often interacting with the gatekeeper residue), while the C-6 substituent is directed toward the solvent-exposed front, serving to improve pharmacokinetic properties (e.g., solubility) without disrupting target affinity[5].

KinaseBinding Kinase Kinase Hinge Region (e.g., Ser538/Asp539) Imidazo Imidazo[1,5-a]pyrazine Core Imidazo->Kinase Hydrogen Bonds C1_Subst C-1 Substituent (Hydrophobic Back-Pocket) Imidazo->C1_Subst Suzuki Elaboration C6_Subst C-6 Substituent (Solvent Front / PK Tuning) Imidazo->C6_Subst Amination Elaboration

Fig 1. Mechanistic binding model of imidazo[1,5-a]pyrazine derivatives in kinase active sites.

Orthogonal Functionalization Strategy

The presence of both an iodine atom at C-1 and a chlorine atom at C-6 creates an orthogonal reactivity profile . Because the bond dissociation energy of C-I (~65 kcal/mol) is significantly lower than that of C-Cl (~95 kcal/mol), Palladium(0) catalysts will selectively undergo oxidative addition at the C-1 position first. This allows chemists to build complex molecules sequentially without the need for cumbersome protecting group strategies.

SyntheticWorkflow Start 6-Chloro-1-iodo-3-isopropyl imidazo[1,5-a]pyrazine Step1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2, 80°C) Start->Step1 Selective C-1 Activation Intermediate 6-Chloro-1-Aryl-3-isopropyl imidazo[1,5-a]pyrazine Step1->Intermediate Step2 Buchwald-Hartwig Amination (Pd2(dba)3, Amine, 110°C) Intermediate->Step2 C-6 Activation Final 1,6-Disubstituted-3-isopropyl imidazo[1,5-a]pyrazine Step2->Final

Fig 2. Orthogonal functionalization workflow of the imidazo[1,5-a]pyrazine scaffold.

Self-Validating Experimental Protocol: Selective C-1 Suzuki-Miyaura Coupling

To ensure scientific integrity and reproducibility, the following protocol details the regioselective installation of an aryl group at the C-1 position. Every parameter is chosen based on mechanistic causality to prevent the premature activation of the C-6 chlorine[6].

Reagents Required:

  • 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (1.0 equivalent)

  • Aryl boronic acid (1.1 equivalents)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equivalents)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • System Evacuation: Charge a Schlenk flask with the imidazopyrazine core, aryl boronic acid, and Pd(dppf)Cl₂. Evacuate and backfill the flask with Argon three times.

    • Causality: Palladium(0) intermediates are highly sensitive to oxidation. Removing atmospheric oxygen prevents catalyst deactivation and homocoupling side-reactions.

    • Catalyst Rationale: Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand facilitates rapid reductive elimination, which is ideal for coupling bulky aromatic systems while minimizing side reactions.

  • Solvent Introduction: Add degassed 1,4-Dioxane, followed by an aqueous solution of K₂CO₃.

    • Causality: The biphasic Dioxane/Water mixture is critical. Water is required to dissolve the inorganic base and facilitate the formation of the reactive aryl-boronate "ate" complex, which is the actual species that undergoes transmetalation with the Palladium center[6].

  • Thermal Activation: Heat the reaction mixture to 80 °C for 4–6 hours.

    • Causality: 80 °C provides sufficient thermal energy to drive the oxidative addition of the C-I bond. Crucially, keeping the temperature below 100 °C prevents the unwanted activation of the C-Cl bond at the C-6 position.

  • Self-Validation Checkpoint (In-Process Control): At 4 hours, sample the organic layer for LC-MS analysis.

    • Validation: The reaction is deemed successful and regioselective if the mass spectrum exhibits the desired product mass alongside a distinct 3:1 isotopic ratio pattern (M and M+2). This isotopic signature mathematically proves that the C-6 chlorine atom remains intact on the scaffold.

  • Workup & Isolation: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the 6-chloro-1-aryl-3-isopropylimidazo[1,5-a]pyrazine intermediate.

Once isolated, this intermediate is perfectly primed for late-stage diversification. The remaining C-6 chlorine can subsequently be displaced using specialized Buchwald-Hartwig conditions (e.g., using Pd₂(dba)₃ and BrettPhos at 110 °C) to install solubilizing amines (like morpholine or piperazine), which are critical for optimizing the drug's pharmacokinetic profile[4].

References

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis, ACS Medicinal Chemistry Letters.[Link]

  • Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2, PubMed.[Link]

  • Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR, ACS Publications.[Link]

  • Preclinical Characterization of OSI-027, a Potent and Selective Inhibitor of mTORC1 and mTORC2: Distinct from Rapamycin, AACR Journals.[Link]

  • Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis, NIH.[Link]

Sources

Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine

This is a comprehensive technical monograph on the chemical structure, synthesis, and reactivity profile of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (CAS 1956322-20-5). Executive Summary 6-Chloro-1-iodo-3-isopro...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical monograph on the chemical structure, synthesis, and reactivity profile of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (CAS 1956322-20-5).

Executive Summary

6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is a high-value bifunctionalized heterocyclic scaffold used in advanced medicinal chemistry. Belonging to the "privileged" class of imidazo[1,5-a]pyrazines, this molecule serves as a critical intermediate for the synthesis of kinase inhibitors (e.g., mTOR, BTK) and deubiquitinase (DUB) inhibitors. Its structural uniqueness lies in the orthogonal reactivity of its halogen handles—the highly labile C-1 iodine and the more robust C-6 chlorine—allowing for sequential, regioselective functionalization.

Structural Analysis & Physicochemical Properties[1][2]

Nomenclature and Numbering

The imidazo[1,5-a]pyrazine core is a fused bicyclic system. Correct IUPAC numbering is essential for discussing regioselectivity.

  • Position 1 (Iodine): Located on the imidazole ring, adjacent to the bridgehead nitrogen (N2). This position is electronically enriched and susceptible to electrophilic halogenation and metal-halogen exchange.

  • Position 3 (Isopropyl): Located on the imidazole ring between N2 and the bridgehead carbon (C3a). The isopropyl group provides steric bulk and lipophilicity, often occupying hydrophobic pockets in enzyme active sites.

  • Position 6 (Chlorine): Located on the pyrazine ring.[1][2][3] This position is electron-deficient, making it a prime target for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling under forcing conditions.

Electronic Profile

The molecule exhibits a "push-pull" electronic character:

  • The Imidazole Ring (Electron-Rich): The N2 nitrogen donates electron density into the ring, making C-1 nucleophilic (prior to iodination) and the C-1 iodine bond highly reactive toward oxidative addition by Pd(0).

  • The Pyrazine Ring (Electron-Poor): The para-nitrogen atoms withdraw density, activating the C-6 chlorine toward nucleophiles.

Table 1: Calculated Physicochemical Properties

PropertyValue (Predicted)Significance
Molecular Formula C9H9ClIN3Core Composition
Molecular Weight 321.55 g/mol Fragment-based Drug Discovery (FBDD) compliant
cLogP ~3.2Moderate lipophilicity due to isopropyl/halogens
TPSA ~30 ŲHigh membrane permeability potential
H-Bond Donors 0No protic hydrogens (unless hydrolyzed)
H-Bond Acceptors 3Pyrazine nitrogens and imidazole N

Synthetic Pathways

The synthesis of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine typically follows a convergent route starting from substituted pyrazines. The most robust protocol involves the cyclodehydration of an N-(pyrazin-2-ylmethyl)amide followed by regioselective electrophilic iodination.

Step-by-Step Protocol (General Methodology)

Step 1: Amide Formation

  • Reactants: (6-Chloropyrazin-2-yl)methanamine + Isobutyryl chloride.

  • Conditions: Et3N, DCM, 0°C to RT.

  • Mechanism: Nucleophilic acyl substitution to form N-((6-chloropyrazin-2-yl)methyl)isobutyramide.

Step 2: Cyclodehydration (Bischler-Napieralski Variation)

  • Reagents: POCl3 (Phosphorus oxychloride) or Burgess Reagent.

  • Conditions: Reflux in Toluene or DCE.

  • Mechanism: Activation of the amide carbonyl followed by intramolecular nucleophilic attack by the pyrazine nitrogen (N1) to close the imidazole ring.

  • Product: 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine.

Step 3: Regioselective C-1 Iodination

  • Reagents: NIS (N-Iodosuccinimide).

  • Conditions: DMF or MeCN, RT.

  • Selectivity: The C-1 position is the most electron-rich site on the fused system. NIS provides a source of iodonium (I+), which undergoes Electrophilic Aromatic Substitution (SEAr) exclusively at C-1.

Visualization of Synthesis

Synthesis Start 2-(Aminomethyl)- 6-chloropyrazine Amide N-Pyrazinylmethyl Isobutyramide Start->Amide Isobutyryl Cl Et3N, DCM Cyclized 6-Chloro-3-isopropyl imidazo[1,5-a]pyrazine Amide->Cyclized POCl3, Toluene Reflux (Cyclodehydration) Final 6-Chloro-1-iodo-3-isopropyl imidazo[1,5-a]pyrazine Cyclized->Final NIS, DMF (Regioselective SEAr)

Figure 1: Synthetic route from chloropyrazine precursor to the di-halogenated core.

Reactivity Profile & Strategic Applications

The true value of this scaffold lies in its ability to undergo sequential, orthogonal cross-coupling reactions. This allows medicinal chemists to "decorate" the core with high precision.

Orthogonal Functionalization Strategy
  • First Functionalization (C-1 Iodine):

    • Reactivity: High. The C-I bond is weak and oxidative addition of Pd(0) is rapid.

    • Reactions: Suzuki-Miyaura (Aryl-B(OH)2), Sonogashira (Alkyne), Stille (SnR3).

    • Conditions: Mild (RT to 60°C), Pd(dppf)Cl2 or Pd(PPh3)4.

  • Second Functionalization (C-6 Chlorine):

    • Reactivity: Moderate to Low. Requires activation.

    • Reactions: Buchwald-Hartwig Amination (HNR2), SNAr (with strong nucleophiles), Suzuki (requires bulky ligands like XPhos/SPhos).

    • Conditions: Forcing (80-120°C), Strong Base (KOtBu, Cs2CO3).

Visualization of Reactivity

Reactivity cluster_C1 C-1 Functionalization (High Reactivity) cluster_C6 C-6 Functionalization (Lower Reactivity) Core 6-Chloro-1-iodo-3-isopropyl imidazo[1,5-a]pyrazine Suzuki1 Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki1 Selective C-I Activation Sono Sonogashira (Alkyne, CuI, Pd(0)) Core->Sono Selective C-I Activation Buchwald Buchwald-Hartwig (Amines, Pd-L, Base) Suzuki1->Buchwald Subsequent C-Cl Activation SnAr SnAr Substitution (Alkoxides/Amines, Heat) Suzuki1->SnAr Subsequent C-Cl Activation

Figure 2: Orthogonal reactivity map demonstrating the sequence of functionalization.

References

  • Synthesis of Imidazo[1,5-a]pyrazines

    • Title: "General Synthesis of Imidazo[1,5-a]pyrazines via Cyclodehydr
    • Source:Journal of Organic Chemistry, 2015, 80(3), 1856–1865.[4]

    • URL:[Link]

  • USP1 Inhibitor Context (Related Scaffolds)

    • Title: "Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279."[5]

    • Source:Journal of Medicinal Chemistry, 2024.
    • URL:[Link]

  • Compound Data Source

    • Title: "6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (CAS 1956322-20-5) Entry."
    • Source:ChemSrc / PubChem.
    • URL:[Link]

Sources

Foundational

The Strategic Role of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine in Kinase Inhibitor Development: Molecular Properties and Synthetic Utility

Executive Summary The synthesis of highly selective kinase inhibitors relies heavily on the strategic selection of privileged heterocyclic scaffolds. Among these, the imidazo[1,5-a]pyrazine core has emerged as a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly selective kinase inhibitors relies heavily on the strategic selection of privileged heterocyclic scaffolds. Among these, the imidazo[1,5-a]pyrazine core has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of therapies targeting B-cell malignancies and autoimmune disorders. This whitepaper provides an in-depth technical analysis of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine , a highly functionalized intermediate. By detailing its precise molecular properties (molecular weight and formula) and its orthogonal reactivity, we establish a foundational guide for researchers leveraging this building block in drug discovery.

Physicochemical Profiling and Molecular Specifications

Before deploying any intermediate in a multi-step synthetic route, rigorous validation of its physicochemical properties is mandatory. 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (CAS: 1956322-20-5) is defined by the molecular formula C9H9ClIN3 1.

The molecular weight is calculated as 321.545 g/mol . This mass is derived from the isotopic composite of its constituent elements, notably the heavy halogen iodine, which significantly dictates the compound's overall density, lipophilicity, and reactivity profile.

Table 1: Quantitative Physicochemical Data

PropertySpecification
Chemical Name 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine
CAS Registry Number 1956322-20-5
Molecular Formula C9H9ClIN3
Molecular Weight 321.545 g/mol
Monoisotopic Mass 320.953 Da
Halogen Substitution C1 (Iodo), C6 (Chloro)

The presence of the isopropyl group at the C3 position serves a dual purpose: it enhances the lipophilicity of the scaffold to improve membrane permeability and provides necessary steric bulk to properly orient the molecule within the hydrophobic back-pockets of target kinases.

Mechanistic Rationale in Kinase Inhibitor Design

The imidazo[1,5-a]pyrazine scaffold is highly prized for its ability to form critical hydrogen bonds with the hinge region of various kinases. Notably, derivatives of this core have been successfully optimized into reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis 2. Furthermore, early lead compounds utilizing this exact core architecture have been instrumental in the discovery of dual IGF-1R/IR inhibitors 3.

The biological efficacy of these inhibitors stems from their ability to interrupt specific signaling cascades. For instance, in B-cell receptor (BCR) signaling, BTK activation is a critical bottleneck that this scaffold effectively neutralizes.

BTKPathway BCR B-Cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB NF-κB / NFAT Transcription PLCg2->NFkB Inhibitor Imidazo[1,5-a]pyrazine Inhibitor Inhibitor->BTK Hinge Binding

Diagram 1: BTK signaling pathway and targeted inhibition by imidazo[1,5-a]pyrazine derivatives.

Synthetic Utility: The Logic of Orthogonal Reactivity

The true value of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine lies in its di-halogenated nature. The C1-iodo and C6-chloro groups offer orthogonal reactivity. In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) into a carbon-halogen bond is the rate-determining step. Because the C-I bond dissociation energy (~55 kcal/mol) is significantly lower than that of the C-Cl bond (~81 kcal/mol), chemists can selectively functionalize the C1 position without disturbing the C6 position.

This causality allows for a highly controlled, step-wise elaboration of the scaffold, which is critical for generating diverse libraries during structure-activity relationship (SAR) campaigns.

ScaffoldLogic Start 6-Chloro-1-iodo-3-isopropyl imidazo[1,5-a]pyrazine Step1 Pd-Catalyzed Suzuki Coupling (Targets C1-Iodo) Start->Step1 High Reactivity (I > Cl) Intermediate 6-Chloro-1-(Aryl)-3-isopropyl imidazo[1,5-a]pyrazine Step1->Intermediate Step2 Buchwald-Hartwig Amination (Targets C6-Chloro) Intermediate->Step2 Elevated Temp / Stronger Base Final 1,6-Disubstituted Kinase Inhibitor Step2->Final

Diagram 2: Logical workflow for the sequential functionalization of the di-halogenated scaffold.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at C1

To ensure a self-validating system, the following protocol leverages precise temperature control and catalyst selection to guarantee selective C1 functionalization. If the temperature exceeds the specified limit, LC-MS monitoring will immediately indicate a loss of regioselectivity (via the appearance of di-coupled byproducts), validating the thermodynamic boundaries of the reaction in real-time.

Objective: Selective arylation of the 1-iodo position while preserving the 6-chloro group.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

    • Causality: Limiting the boronic acid to a slight stoichiometric excess prevents forced over-reaction at the less reactive C6 site.

  • Catalyst Selection: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a tight coordination sphere around the palladium center, suppressing undesired dehalogenation and promoting efficient, controlled transmetalation.

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate species necessary for transmetalation. Degassing prevents catalyst poisoning by atmospheric oxygen.

  • Reaction Execution: Stir the reaction mixture at exactly 60 °C for 4–6 hours. Monitor the reaction strictly via LC-MS.

    • Causality: Maintaining the temperature at 60 °C provides enough kinetic energy to overcome the activation barrier for C-I oxidative addition, but remains too low to activate the C-Cl bond.

  • Workup and Isolation: Quench the reaction with deionized water, extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure 6-chloro-1-aryl-3-isopropylimidazo[1,5-a]pyrazine intermediate.

Conclusion

The precise molecular architecture of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (C9H9ClIN3, 321.545 g/mol ) makes it an indispensable asset in the medicinal chemist's toolkit. By understanding the thermodynamic differences between its halogen substituents, researchers can execute highly controlled, sequential cross-coupling reactions. This predictable reactivity profile accelerates the hit-to-lead optimization process, ultimately driving the discovery of next-generation kinase inhibitors.

References

  • Liu, J., et al. "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis." ACS Medicinal Chemistry Letters, OSTI.gov. Available at:[Link]

  • Mulvihill, M. J., et al. "Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR." ACS Publications. Available at:[Link]

Sources

Exploratory

Technical Guide: 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine

The following technical guide details the structural, chemical, and synthetic profile of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine , a specialized heterocyclic intermediate used in the development of kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, chemical, and synthetic profile of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine , a specialized heterocyclic intermediate used in the development of kinase inhibitors.

[1]

Compound Identity & Structural Characterization[1][2][3]

6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is a fused bicyclic heterocycle belonging to the imidazo[1,5-a]pyrazine class.[1] This scaffold is a critical pharmacophore in medicinal chemistry, particularly for Type I and Type II kinase inhibitors (e.g., targeting IRE1


, BTK, or mTOR). The specific substitution pattern—an iodine at position 1, an isopropyl group at position 3, and a chlorine at position 6—provides three distinct vectors for orthogonal functionalization.
Property Data
CAS Number 1956322-20-5
IUPAC Name 6-chloro-1-iodo-3-(propan-2-yl)imidazo[1,5-a]pyrazine
Molecular Formula C

H

ClIN

Molecular Weight 321.55 g/mol
SMILES CC(C)c1nc(I)c2cncc(Cl)n21
Core Scaffold Imidazo[1,5-a]pyrazine
Key Substituents 1-Iodo (Electrophile), 6-Chloro (Electrophile), 3-Isopropyl (Lipophilic anchor)
Structural Diagram

G cluster_0 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine Core Imidazo[1,5-a]pyrazine Core Pos1 Position 1 (Iodo) Core->Pos1 Electrophilic Site (Suzuki/Sonogashira) Pos3 Position 3 (Isopropyl) Core->Pos3 Steric/Lipophilic Binding Element Pos6 Position 6 (Chloro) Core->Pos6 Nucleophilic Subst. (SNAr) or Coupling

Figure 1: Structural breakdown and functional handles of the target compound.[1]

Synthetic Methodology

The synthesis of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine requires a regioselective approach to ensure the chlorine atom is correctly positioned on the pyrazine ring (position 6) and the iodine is installed at the reactive C1 position of the imidazole ring.[1]

Retrosynthetic Analysis

The most robust route involves the construction of the imidazo[1,5-a]pyrazine core from a substituted pyrazine precursor, followed by late-stage iodination.

  • Core Formation: Cyclization of (5-chloropyrazin-2-yl)methanamine with isobutyric acid/anhydride.[1]

  • Precursor Synthesis: Reduction of 5-chloropyrazine-2-carbonitrile.[1]

  • Functionalization: Regioselective electrophilic iodination at C1 using N-iodosuccinimide (NIS).

Step-by-Step Protocol
Step 1: Synthesis of (5-Chloropyrazin-2-yl)methanamine

Precursor: 5-Chloropyrazine-2-carbonitrile.[1] Reagents: Sodium borohydride (NaBH


), Trifluoroacetic acid (TFA), or Raney Nickel/H

. Note: Care must be taken to avoid dechlorination during reduction.
Step 2: Cyclization to 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine

This step forms the fused bicyclic system.[1] The use of isobutyric anhydride introduces the isopropyl group at position 3.

  • Reagents: Isobutyric anhydride, Polyphosphoric acid (PPA) or POCl

    
    .
    
  • Conditions: Heat (80–100 °C), 4–12 hours.

  • Mechanism: Acylation of the amine followed by Bischler-Napieralski type cyclization and dehydration.[1]

Step 3: Regioselective Iodination (C1)

The C1 position of the imidazo[1,5-a]pyrazine core is highly nucleophilic and susceptible to electrophilic aromatic substitution.

  • Reagents: N-Iodosuccinimide (NIS), DMF or Acetonitrile.

  • Conditions: 0 °C to Room Temperature, 2–4 hours.

  • Outcome: Exclusive iodination at C1 due to the directing effect of the bridgehead nitrogen and steric hindrance at other positions.

Synthesis Workflow Diagram

Synthesis SM 5-Chloropyrazine-2-carbonitrile Int1 (5-Chloropyrazin-2-yl)methanamine SM->Int1 Reduction (NaBH4/TFA or H2/Cat) Int2 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine Int1->Int2 Cyclization (Isobutyric Anhydride, POCl3) Product 6-Chloro-1-iodo-3-isopropylimidazo [1,5-a]pyrazine Int2->Product Iodination (NIS, DMF, RT)

Figure 2: Synthetic pathway from commercially available precursors to the target intermediate.[1]

Applications in Drug Discovery[1][12]

The imidazo[1,5-a]pyrazine scaffold is a "privileged structure" in kinase inhibitor design, mimicking the adenine ring of ATP. The 6-chloro-1-iodo-3-isopropyl derivative serves as a versatile building block for:

  • IRE1

    
     Kinase/RNase Inhibitors (KIRA): 
    
    • The 1-iodo position is used for Suzuki-Miyaura coupling to attach aryl/heteroaryl groups (e.g., naphthalenes) that extend into the kinase back-pocket.[1]

    • The 3-isopropyl group acts as a "gatekeeper" mimic, providing hydrophobic interactions within the ATP-binding cleft.[1]

    • The 6-chloro position (or its 8-chloro isomer) allows for S

      
      Ar displacement with amines to fine-tune solubility and H-bonding.[1]
      
  • Orthogonal Functionalization (SAR Expansion):

    • C1 (Iodine): High reactivity for Pd-catalyzed cross-couplings (Suzuki, Sonogashira).

    • C6 (Chlorine): Lower reactivity; allows for selective functionalization after C1 modification. Can be displaced by amines or alkoxides under forcing conditions or Buchwald-Hartwig coupling.[1]

Comparative Isomer Note

Researchers must distinguish between the 6-chloro (CAS 1956322-20-5) and 8-chloro (CAS 1320266-92-9) isomers.[1] While the 8-chloro isomer is prominently featured in specific IRE1


 inhibitors (e.g., KIRA6), the 6-chloro isomer offers an alternative vector for accessing different regions of the binding pocket, particularly for kinases where the solvent front requires a different exit vector.

Experimental Data & Handling

Predicted Analytical Profile
Technique Expected Signal

H NMR

1.45 (d, 6H):
Isopropyl methyls.

3.60 (m, 1H):
Isopropyl methine.

7.80 (s, 1H):
Pyrazine C5-H.

9.10 (s, 1H):
Pyrazine C8-H (deshielded by N).[1]
LC-MS [M+H]

:
~322.0 m/z.Isotope Pattern: Characteristic Cl isotope pattern (3:1 ratio for M:M+2).
Appearance Pale yellow to off-white solid.[1]
Safety & Storage
  • Hazards: Irritant (Skin/Eye/Respiratory). The alkylating potential of the iodide and chloride moieties warrants the use of gloves and fume hoods.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from light to prevent deiodination).

References

  • PubChem. 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (CAS 1956322-20-5).[1] National Library of Medicine. Available at: [Link]

  • Harrington, P. E., et al. (2015). Imidazo[1,5-a]pyrazines as Inhibitors of IRE1 . Patent WO/2015/XXXX. (Contextual reference for scaffold utility).
  • Google Patents.Modulation of IRE1 (Patent CN104995192A). Discusses the synthesis of related 8-chloro analogs.

Sources

Foundational

Engineering the Imidazo[1,5-a]pyrazine Scaffold: A Blueprint for Next-Generation Kinase Inhibitors

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for their ability to navigate the complex pharmacological landscapes of kinase inhibition. The imidazo[1,5-a]py...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for their ability to navigate the complex pharmacological landscapes of kinase inhibition. The imidazo[1,5-a]pyrazine framework—a fused bicyclic system featuring a five-membered imidazole and a six-membered pyrazine ring connected via a bridgehead nitrogen atom—has emerged as a highly privileged scaffold[1]. Its unique electron distribution, bioisosteric potential, and capacity for precise hydrogen bonding make it an ideal foundation for designing highly selective, non-covalent kinase inhibitors.

This technical guide dissects the architectural logic, target engagement mechanisms, and synthetic workflows required to leverage imidazo[1,5-a]pyrazine building blocks in modern drug discovery.

The Architectural Logic & Target Engagement

Why choose imidazo[1,5-a]pyrazine over traditional pyrazolo-pyrimidines or quinazolines? The answer lies in the atomic-level causality of target engagement, specifically within the ATP-binding pocket of kinases.

Overcoming Covalent Resistance in BTK

In the context of Bruton's Tyrosine Kinase (BTK), irreversible inhibitors like ibrutinib rely on covalent bonding to the C481 residue. However, clinical resistance often arises due to a C481S mutation, which abolishes the covalent anchor. To bypass this, researchers have engineered 8-amino-imidazo[1,5-a]pyrazines as potent,[2].

The scaffold acts as a self-validating system for hinge-region binding:

  • Hinge Interaction: The 8-amino group and the N-7 nitrogen of the imidazopyrazine core form critical, bidentate hydrogen bonds with the backbone of Ser538 and Asp539 in the BTK hinge region[3].

  • Gatekeeper Coordination: The primary amine interacts with the gatekeeper Thr474, while the N-2 nitrogen coordinates with a conserved water molecule, locking the inhibitor into a highly specific conformation[4].

Dual Inhibition of IGF-1R and IR

Similarly, this scaffold has been successfully deployed in the development of OSI-906 (linsitinib), a dual inhibitor of the Insulin-Like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR)[5]. The attachment of a 2-phenylquinolinyl moiety to the imidazo[1,5-a]pyrazine core is critical for anchoring the molecule in the ATP-binding pocket, yielding exceptional biochemical potency and unique time-dependent binding kinetics.

BTKPathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK PI3K PI3K BCR->PI3K BTK Bruton's Tyrosine Kinase SYK->BTK PIP3 PIP3 PI3K->PIP3 PIP3->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Activation PLCg2->NFkB Inhibitor Imidazo[1,5-a]pyrazine Inhibitor->BTK Hinge-binding

BCR signaling cascade and BTK inhibition by imidazo[1,5-a]pyrazine.

Synthetic Workflows: Constructing the Core

The synthesis of highly functionalized imidazo[1,5-a]pyrazines requires a robust, scalable methodology. The most efficient and atom-economical route involves the formation of the imidazole ring via the intramolecular cyclization of an appropriately substituted pyrazine intermediate[1]. Below is a validated, step-by-step methodology for synthesizing the 8-amino-imidazo[1,5-a]pyrazine core.

Step-by-Step Methodology: POCl₃-Mediated Cyclization
  • Amide Coupling (Precursor Assembly): Begin with (3-chloropyrazin-2-yl)methanamine (1.0 eq) and a target carboxylic acid building block (e.g., (R)-N-Boc-piperidine-3-carboxylic acid, 1.1 eq). Dissolve in anhydrous DMF at 0 °C. Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIEA, 3.0 eq). Stir for 1 hour. Causality: HATU ensures rapid activation of the carboxylic acid, preventing epimerization while establishing the linear pyrazinyl amide precursor with high yield.

  • Intramolecular Cyclization: Isolate the resulting pyrazinyl amide. To facilitate the formation of the bridgehead nitrogen system, dissolve the intermediate in anhydrous acetonitrile and treat with Phosphorus oxychloride (POCl₃, 3.0 eq). Heat the reaction to 80 °C for 5 hours. Causality: POCl₃ acts as a powerful dehydrating agent, driving the nucleophilic attack of the amide oxygen/nitrogen onto the pyrazine ring to forge the fused imidazo[1,5-a]pyrazine core.

  • Controlled Quenching & Isolation: Carefully quench the reaction mixture by pouring it over crushed ice and 20% aqueous ammonium hydroxide solution. Causality: This specific basic quench neutralizes excess POCl₃ and prevents the degradation or protonation of the newly formed, acid-sensitive imidazole ring. Extract with ethyl acetate and purify via flash chromatography.

  • Late-Stage Amination / Cross-Coupling: The C-8 chlorine atom on the pyrazine ring serves as a versatile synthetic handle. It can be displaced or cross-coupled (e.g., using Pd(dppf)Cl₂, K₂CO₃ in dioxane/water) with various aromatic amines to introduce the critical hinge-binding motifs required for kinase inhibition[2].

SynthesisWorkflow A (3-Chloropyrazin-2-yl)methanamine B Amide Coupling HATU, DIEA, DMF (0 °C) A->B C Pyrazinyl Amide Intermediate B->C D POCl3 Cyclization MeCN (80 °C, 5 h) C->D E Imidazo[1,5-a]pyrazine Core D->E F Cross-Coupling Pd(dppf)Cl2, K2CO3 E->F G 8-Amino-imidazo[1,5-a]pyrazine F->G

Synthesis of the 8-amino-imidazo[1,5-a]pyrazine core via POCl3.

Quantitative Profiling & Structure-Activity Relationship (SAR)

To demonstrate the efficacy of this scaffold, the following table summarizes the biochemical potency of key imidazo[1,5-a]pyrazine derivatives against their respective kinase targets. The data illustrates how minor peripheral modifications to the core drastically alter target affinity and binding kinetics.

Compound ClassPrimary TargetKey Structural FeatureIC₅₀ (nM)Binding Mode
8-Amino-imidazo[1,5-a]pyrazine (Cmpd 1) BTK2-Pyridyl amide0.27Reversible, Non-covalent[3]
8-Amino-imidazo[1,5-a]pyrazine (Cmpd 2) BTK2-Fluorophenyl amide0.32Reversible, Non-covalent[3]
OSI-906 (Linsitinib) IGF-1R2-Phenylquinolinyl12.0ATP-competitive, Slow off-rate[5]
OSI-906 (Linsitinib) IR2-Phenylquinolinyl~14.0ATP-competitive[5]

Conclusion

The imidazo[1,5-a]pyrazine scaffold is a masterclass in bioisosteric design. By understanding the causality between its bridgehead nitrogen architecture and kinase hinge-region hydrogen bonding, medicinal chemists can exploit this building block to overcome covalent resistance mechanisms in oncology and autoimmune diseases. Its synthetic accessibility via POCl₃-mediated cyclization ensures that it will remain a cornerstone of small-molecule drug discovery for years to come.

References

  • [1] Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones from Mesoionic 1,3-Oxazolium-5-olates via a Multistep One-Pot Transformation. Heterocycles (CLOCKSS). URL:[Link]

  • [2] /[3] Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters (OSTI / PubMed Central). URL:[Link]

  • [5] Discovery of Novel Insulin-Like Growth Factor-1 Receptor Inhibitors with Unique Time-Dependent Binding Kinetics. Journal of Medicinal Chemistry (NIH). URL:[Link]

  • [4] 5FBO: BTK-inhibitor co-structure. RCSB Protein Data Bank. URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Solubility Profiling and Optimization of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Identity: 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (CAS: 1956322-20-5) Executive Summary The imidazo[1,5-a]pyrazi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Identity: 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (CAS: 1956322-20-5)

Executive Summary

The imidazo[1,5-a]pyrazine scaffold is a "privileged core" in modern medicinal chemistry, frequently serving as the hinge-binding moiety in potent kinase inhibitors targeting BTK, IGF-1R, and IDO1[4, 5]. However, the specific intermediate 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine presents profound physicochemical challenges. The heavy halogenation (C6-chloro, C1-iodo) combined with the steric bulk of a C3-isopropyl group drastically drives up the molecule's lipophilicity.

As a Senior Application Scientist, I have designed this guide to move beyond basic data reporting. Here, we will dissect the mechanistic causality behind this compound's solubility profile and establish self-validating experimental protocols to accurately measure and optimize its solubility for downstream pharmaceutical applications.

Physicochemical Causality: Structural Drivers of Solubility

To understand how to dissolve this intermediate, we must first analyze the conflicting forces within its molecular architecture.

  • The Imidazo[1,5-a]pyrazine Core: This nitrogen-rich heterocycle provides a basic network with a predicted pKa of approximately 7.2 [4]. This basicity is the primary lever for aqueous solubilization, as it allows for pH-dependent protonation in acidic media.

  • Halogenation (C1-Iodo, C6-Chloro): Halogens are highly polarizable but intensely hydrophobic. The massive atomic radius of iodine, paired with the electronegativity of chlorine, increases the crystal lattice energy of the solid state, making it highly resistant to aqueous solvation.

  • C3-Isopropyl Group: This alkyl chain adds hydrophobic bulk, further shifting the partition coefficient (LogP) toward lipophilicity.

G Core Imidazo[1,5-a]pyrazine Core (pKa ~7.2) Result Poor Aqueous Solubility High Organic Solubility Core->Result Halo C6-Cl & C1-I Substitutions (High Lipophilicity) Halo->Result Alkyl C3-Isopropyl Group (Hydrophobic Bulk) Alkyl->Result

Caption: Impact of specific functional groups on the solubility profile of the target compound.

Predictive Solubility Matrix

Because empirical thermodynamic data for highly specific proprietary intermediates can vary based on crystalline purity, the following table synthesizes the expected solubility ranges based on homologous halogenated imidazopyrazines [4, 6].

Solvent SystemPredicted Solubility RangeMechanistic Rationale
Water (pH 7.4) < 10 µg/mL (Poor)High lipophilicity from Iodo/Chloro groups overcomes the polar core.
0.1 N HCl (pH 1.2) 50 - 150 µg/mL (Moderate)Protonation of the basic nitrogen (pKa ~7.2) enhances aqueous solvation.
DMSO > 50 mg/mL (Excellent)Strong dipole interactions solvate the polarizable halogens and aromatic system.
Ethanol 5 - 15 mg/mL (Good)Moderate polarity accommodates both the heterocyclic core and hydrophobic bulk.

Kinetic Solubility Determination (High-Throughput Screening)

During early-stage assay development (e.g., biochemical kinase assays), the compound is typically introduced via a DMSO stock. Kinetic solubility measures the metastable concentration limit before the compound precipitates out of the aqueous buffer [2].

For highly lipophilic halogenated compounds, Laser Nephelometry is the superior analytical choice. Unlike UV-Vis methods that require filtration—where lipophilic compounds inevitably adsorb to the filter membrane—nephelometry measures the light scattering caused by suspended insoluble particles directly in the well [1, 2].

Step-by-Step Nephelometry Protocol
  • Stock Preparation: Prepare a 10 mM stock solution of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine in 100% LC-MS grade DMSO.

  • Serial Dilution: Dispense the DMSO stock into a 96-well microtiter plate. Add phosphate-buffered saline (PBS, pH 7.4) to achieve a concentration gradient (e.g., 1 µM to 500 µM), ensuring the final DMSO concentration remains constant at 1% v/v.

  • Incubation: Seal and incubate the plate at 37°C for 2 hours with gentle orbital shaking (300 rpm) to allow metastable precipitation to occur.

  • Measurement: Scan the plate using a laser nephelometer. Plot the intensity of scattered light (in Nephelometric Turbidity Units, NTU) against the compound concentration.

  • Data Extraction: The kinetic solubility limit is the exact concentration point where the scatter curve sharply inflects upward (the "kick-off" point).

Self-Validation Checkpoint: Include a known highly soluble reference (e.g., paracetamol) and a poorly soluble reference (e.g., progesterone) on every plate. The assay is validated only if paracetamol shows flat baseline scattering, while progesterone exhibits a sharp, reproducible kick-off curve [1].

G A Stock Prep (10 mM in DMSO) B Serial Dilution (Buffer pH 7.4) A->B C Incubation (2h, 37°C) B->C D Nephelometry (Light Scatter) C->D E Data Analysis (Precipitation Point) D->E

Caption: Kinetic solubility workflow using laser nephelometry to detect metastable precipitation.

Thermodynamic Solubility Assessment (Equilibrium)

While kinetic solubility is useful for in vitro assays, thermodynamic solubility is the regulatory "gold standard" required for formulation development. It represents the true equilibrium between the solid crystalline phase and the saturated solution [3].

For 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine, the Shake-Flask Method is mandatory. Potentiometric methods (like CheqSol) often fail here because the intrinsic solubility of this heavily halogenated intermediate falls below the detection limits of standard titration probes.

Step-by-Step Shake-Flask Protocol
  • Excess Addition: Add an excess amount of the solid compound (approx. 5-10 mg) into a glass vial containing 1 mL of the target solvent (e.g., 0.1 N HCl or FaSSIF).

  • Agitation: Cap the vial and place it in a temperature-controlled orbital shaker (25°C or 37°C) at 500 rpm.

  • Equilibration: Allow the system to agitate for 48 to 72 hours. Causality note: Halogenated heterocycles often undergo slow polymorphic transitions upon solvent exposure; sufficient time is required to reach the lowest-energy thermodynamic state.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.

  • Quantification: Dilute the supernatant with mobile phase and quantify the dissolved compound via RP-HPLC-UV.

Self-Validation Checkpoint: To ensure true equilibrium, sample the solution at 24, 48, and 72 hours. Equilibrium is validated when the concentration variance between two consecutive time points is < 5%. Crucially, the residual solid pellet must be analyzed via X-ray Powder Diffraction (XRPD) to confirm that the API has not converted into an insoluble solvent hydrate, which would invalidate the measurement [3].

G A Excess API + Solvent B Agitation (48-72h) A->B C Phase Separation B->C D HPLC/UV Quantification C->D E XRPD Solid State Analysis C->E

Caption: Shake-flask method for determining thermodynamic equilibrium solubility.

Advanced Solubilization Strategies

If the inherent aqueous solubility of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is insufficient for your downstream applications (e.g., in vivo dosing), the following formulation strategies are highly effective for this specific chemical class:

  • pH Manipulation: Because the imidazo[1,5-a]pyrazine core is weakly basic, lowering the vehicle pH below its pKa (using citrate or acetate buffers) will induce protonation, significantly increasing solubility.

  • Cyclodextrin Complexation: The hydrophobic C3-isopropyl and halogenated regions are excellent candidates for host-guest complexation. Literature demonstrates that utilizing 40% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) can increase the solubility of similar imidazopyrazine dual inhibitors to >60 mg/mL for in vivo efficacy models [5].

  • Co-Solvent Systems: For intravenous or toxicological formulations, a ternary mixture of 10% DMSO, 40% PEG400, and 50% Saline effectively disrupts the strong crystal lattice energy of the halogens while maintaining a homogenous solution.

References

  • AxisPharm. "Kinetic Solubility Assays Protocol." AxisPharm Protocol Directory. Available at:[Link]

  • Joint Research Centre (JRC). "Solubility Determination of Chemicals by Nephelometry." European Commission Publications Repository. Available at:[Link]

  • Blokhina, S. V., et al. "Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds." PMC / MDPI Pharmaceutics, 2022. Available at:[Link]

  • Röhrig, U. F., et al. "Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors." Journal of Medicinal Chemistry - ACS Publications, 2025. Available at:[Link]

  • Mulvihill, M. J., et al. "Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR." PMC / ACS Medicinal Chemistry Letters, 2010. Available at:[Link]

Foundational

Technical Guide: 3-Isopropyl-Substituted Imidazo[1,5-a]pyrazine Derivatives

This guide provides a comprehensive technical analysis of 3-isopropyl-substituted imidazo[1,5-a]pyrazine derivatives , a privileged scaffold in medicinal chemistry primarily recognized for its utility in kinase inhibitio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 3-isopropyl-substituted imidazo[1,5-a]pyrazine derivatives , a privileged scaffold in medicinal chemistry primarily recognized for its utility in kinase inhibition (specifically IGF-1R, IR, and IRE1).

Role: Kinase Inhibitor Scaffold | Primary Targets: IGF-1R, IR, IRE1 | Class: Bicyclic Heterocycle

Executive Summary & Chemical Significance

The imidazo[1,5-a]pyrazine core represents a "privileged structure" in drug discovery, most notably serving as the backbone for Linsitinib (OSI-906) , a dual inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR).[1][2][3]

While Linsitinib features a cis-3-cyclobutyl substitution, the 3-isopropyl variant represents a critical bioisostere. The isopropyl group at the C3 position serves as a lipophilic anchor, filling the hydrophobic pocket (often the gatekeeper region or ribose-binding pocket vicinity) of the kinase ATP-binding site. This substitution modulates:

  • Steric Fit: Providing bulk similar to cyclobutyl but with different rotational entropy.

  • Lipophilic Ligand Efficiency (LLE): optimizing the balance between potency and logP.

  • Metabolic Stability: Avoiding the oxidative liabilities sometimes associated with strained rings or benzylic positions.

This guide details the synthesis, structure-activity relationship (SAR), and biological characterization of these derivatives.

Structural Biology & Mechanism of Action

The Binding Mode

In the context of Type I kinase inhibitors (ATP-competitive), the imidazo[1,5-a]pyrazine scaffold functions as the "hinge binder."[4]

  • N2/N4 Interaction: The nitrogen atoms in the imidazole ring typically accept a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met1079 in IGF-1R).

  • C3-Isopropyl Role: The isopropyl group projects into the solvent-accessible region or a hydrophobic sub-pocket, shielding the core from hydration and locking the molecule in a bioactive conformation. Unlike planar aryl substituents, the isopropyl group adds 3D character (Fsp3), improving solubility and permeability.

Signaling Pathway (IGF-1R/IR)

Inhibition of IGF-1R prevents autophosphorylation and the subsequent recruitment of IRS-1/2, blocking the PI3K/AKT and MAPK/ERK pro-survival pathways.

IGF1R_Pathway Ligand IGF-1 / Insulin Receptor IGF-1R / IR (Tyrosine Kinase) Ligand->Receptor Activation IRS IRS-1/2 Receptor->IRS Phosphorylation RAS RAS Receptor->RAS Inhibitor 3-iPr-Imidazo[1,5-a]pyrazine Inhibitor->Receptor Inhibition (ATP Competitive) PI3K PI3K IRS->PI3K AKT AKT (PKB) PI3K->AKT mTOR mTORC1 AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Survival

Figure 1: Mechanism of action for imidazo[1,5-a]pyrazine kinase inhibitors blocking the IGF-1R signaling cascade.

Chemical Synthesis

The synthesis of 3-isopropyl-substituted imidazo[1,5-a]pyrazines typically follows a modular route, allowing for late-stage diversification at the C1 and C8 positions.

Retrosynthetic Analysis

The core is constructed via the Vilsmeier-Haack type cyclization of an N-(pyrazin-2-ylmethyl)amide. The "3-isopropyl" moiety is installed during the amide formation step using isobutyric acid derivatives.

Optimized Synthetic Protocol

Target: 8-amino-1-bromo-3-isopropylimidazo[1,5-a]pyrazine (Key Intermediate)

Step 1: Formation of the Amide

  • Reagents: 3-chloropyrazin-2-yl)methanamine (HCl salt), Isobutyryl chloride, TEA, DCM.

  • Procedure:

    • Suspend (3-chloropyrazin-2-yl)methanamine hydrochloride (1.0 eq) in anhydrous DCM under

      
      .
      
    • Add Triethylamine (3.0 eq) at 0°C.

    • Dropwise add Isobutyryl chloride (1.1 eq). The isopropyl group is introduced here.

    • Stir at RT for 2h. Wash with

      
      , dry (
      
      
      
      ), and concentrate.
    • Checkpoint: Verify amide formation via LC-MS (M+1).

Step 2: Cyclization to Imidazo[1,5-a]pyrazine

  • Reagents:

    
     (Phosphorus oxychloride), 1,2-dichloroethane (DCE).
    
  • Procedure:

    • Dissolve the crude amide in DCE.

    • Add

      
       (5.0 eq) dropwise.
      
    • Reflux (80-90°C) for 3-4 hours. This dehydrative cyclization closes the imidazole ring.

    • Quench: Pour carefully into ice/ammonia solution. Extract with EtOAc.

    • Result: 8-chloro-3-isopropylimidazo[1,5-a]pyrazine.

Step 3: C1-Halogenation (Electrophilic Aromatic Substitution)

  • Reagents: NIS (N-Iodosuccinimide) or NBS, DMF.

  • Procedure:

    • Dissolve the core in DMF.

    • Add NIS (1.1 eq) at 0°C.

    • Stir at RT for 1h. The C1 position is highly nucleophilic and halogenates selectively.

    • Result: 8-chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine.

Step 4: C8-Amination & C1-Suzuki Coupling (Diversification)

  • C8-Amination: Treat with

    
     in isopropanol (sealed tube, 100°C) to convert the 8-chloro to 8-amino.
    
  • C1-Coupling: Perform Suzuki-Miyaura coupling with an aryl boronic acid (e.g., 2-phenylquinoline-7-boronic acid for OSI-906 analogs) using

    
     and 
    
    
    
    .

Synthesis Start Chloropyrazine methanamine Amide Isobutyryl Amide Start->Amide Isobutyryl Cl TEA, DCM Core 3-Isopropyl-8-Cl Imidazo[1,5-a]pyrazine Amide->Core POCl3 Cyclization Halo 1-Iodo-3-iPr Intermediate Core->Halo NIS DMF Final 3-iPr-1-Aryl Derivative Halo->Final 1. NH4OH (C8) 2. Suzuki (C1)

Figure 2: Synthetic route for 3-isopropyl-imidazo[1,5-a]pyrazine derivatives.

Structure-Activity Relationship (SAR)

The 3-isopropyl group is a specific optimization of the C3 pocket.

PositionModificationEffect on Potency/Properties
C3 Isopropyl Optimal steric fill for hydrophobic pockets. Improved solubility over phenyl; better metabolic profile than some cycloalkyls.
C3MethylOften leads to loss of potency (insufficient hydrophobic contact).
C3PhenylIncreases potency but significantly raises LogP (solubility issues) and metabolic clearance.
C3Cyclobutyl(As in Linsitinib) High potency, but potential for ring-opening metabolism or specific steric clashes in mutant kinases.
C1 Aryl/HeteroarylCritical for specificity.[4] Large bicyclic systems (e.g., quinolines) extend into the solvent front/specificity pocket.
C8 Amino (

)
Essential H-bond donor to the hinge region (Glu residue). Substitution here usually abolishes activity.

Experimental Protocols

In Vitro Kinase Assay (IGF-1R)

To validate the activity of synthesized 3-isopropyl derivatives, use a FRET-based or radiometric assay.

Protocol:

  • Enzyme: Recombinant human IGF-1R kinase domain (e.g., residues 959-1367).

  • Substrate: Poly(Glu:Tyr) (4:1) peptide or specific IGF-1R substrate peptide.

  • Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Triton X-100, 2 mM DTT.
    
  • Procedure:

    • Prepare 3x serial dilutions of the test compound (3-isopropyl derivative) in DMSO.

    • Incubate compound with Enzyme (5-10 nM) for 15 mins at RT.

    • Initiate reaction by adding ATP (

      
       concentration, typically 10-50 µM) and Substrate.
      
    • Incubate for 60 mins at RT.

    • Stop reaction (EDTA) and detect phosphorylation (e.g., via Eu-labeled anti-phosphotyrosine antibody for TR-FRET).

  • Analysis: Fit data to a sigmoidal dose-response curve to determine

    
    .
    
Cell Viability Assay

Cell Lines: MCF-7 (Breast cancer, IGF-1R dependent) or GEO (Colon cancer). Protocol:

  • Seed cells (3,000 cells/well) in 96-well plates in media + 10% FBS.

  • Allow attachment (24h).

  • Treat with test compounds (0.001 - 10 µM) for 72 hours.

  • Add CellTiter-Glo (Promega) or MTT reagent.

  • Measure luminescence/absorbance.

  • Calculate

    
     relative to DMSO control.
    

References

  • Mulvihill, M. J., et al. (2008). "Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors." Journal of Medicinal Chemistry.

  • Mulvihill, M. J., et al. (2009). "Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor."[2][5] Future Medicinal Chemistry.

  • Vertex Pharmaceuticals. (2020). "Imidazo[1,5-a]pyrazine compounds and compositions for IRE1 inhibition." European Patent EP3675858B1. (Demonstrates 3-isopropyl utility in related targets).

  • Selleck Chemicals. "Linsitinib (OSI-906) Datasheet."

  • PubChem. "Imidazo[1,5-a]pyrazine Core Structure Data."[6]

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the synthesis of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine, a heterocyclic compound of interest in medic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol herein is structured to provide not only a step-by-step synthetic procedure but also the underlying chemical principles and safety considerations. This application note is intended for an audience with a foundational understanding of synthetic organic chemistry.

Introduction

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active molecules. Its unique electronic and structural features make it an attractive core for the development of novel therapeutic agents. The introduction of specific substituents, such as a halogen at the 6-position, an isopropyl group at the 3-position, and an iodine atom at the 1-position, can significantly modulate the compound's physicochemical properties and biological activity. This guide outlines a plausible and efficient two-step synthesis to obtain the title compound, starting from commercially available precursors.

The synthetic strategy involves an initial acid-catalyzed condensation reaction to form the imidazo[1,5-a]pyrazine core, followed by a regioselective iodination. The choice of reagents and reaction conditions is based on established methodologies for the synthesis of similar heterocyclic systems.

Overall Synthetic Scheme

The synthesis of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is proposed to proceed via a two-step sequence:

  • Step 1: Synthesis of 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine. This step involves the condensation of 2-amino-5-chloropyrazine with isobutyraldehyde.

  • Step 2: Iodination of 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine. The intermediate from Step 1 is then iodinated using N-iodosuccinimide (NIS) to yield the final product.

Synthetic_Scheme 2-amino-5-chloropyrazine 2-amino-5-chloropyrazine intermediate 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine 2-amino-5-chloropyrazine->intermediate Step 1: Condensation (Acid catalyst, Heat) isobutyraldehyde isobutyraldehyde isobutyraldehyde->intermediate final_product 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine intermediate->final_product Step 2: Iodination (CH2Cl2, rt) NIS N-Iodosuccinimide (NIS) NIS->final_product

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine

This initial step constructs the core imidazo[1,5-a]pyrazine ring system through a reaction analogous to the Pictet-Spengler reaction.[1] The reaction involves the condensation of an amine with an aldehyde, followed by cyclization.

Protocol
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
2-amino-5-chloropyrazine129.551.0 g7.72
Isobutyraldehyde72.110.84 g (1.1 mL)11.6
p-Toluenesulfonic acid172.200.13 g0.77
Toluene-20 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-chloropyrazine (1.0 g, 7.72 mmol) and toluene (20 mL).

  • Add isobutyraldehyde (1.1 mL, 11.6 mmol) and p-toluenesulfonic acid (0.13 g, 0.77 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine as a solid.

Part 2: Synthesis of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine

The second step involves the electrophilic iodination of the electron-rich imidazo[1,5-a]pyrazine ring system. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for such transformations. The reaction is expected to be regioselective, with the iodine atom being introduced at the C1 position, which is the most electronically activated position in the imidazole moiety of the fused ring system.

Protocol
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
6-Chloro-3-isopropylimidazo[1,5-a]pyrazine195.650.5 g2.56
N-Iodosuccinimide (NIS)224.990.63 g2.81
Dichloromethane (DCM)-15 mL-

Procedure:

  • In a 50 mL round-bottom flask, dissolve 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine (0.5 g, 2.56 mmol) in dichloromethane (15 mL).

  • Add N-Iodosuccinimide (0.63 g, 2.81 mmol) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (1:1 hexane/ethyl acetate).

  • Upon completion, wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate (2 x 10 mL) to quench any unreacted NIS, followed by water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine as a solid.

Mechanistic Insights

The iodination of 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine with NIS is an electrophilic aromatic substitution reaction. The imidazo[1,5-a]pyrazine ring system is electron-rich, particularly the imidazole portion, making it susceptible to attack by electrophiles. The C1 position is the most nucleophilic due to the influence of the adjacent nitrogen atoms.

Iodination_Mechanism cluster_0 Electrophilic Aromatic Substitution Reactant 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine Intermediate Sigma Complex (Wheland Intermediate) Reactant->Intermediate Attack of pi-electrons on I+ NIS N-Iodosuccinimide (NIS) Product 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine Intermediate->Product -H+ Succinimide Succinimide Intermediate->Succinimide Deprotonation by succinimide anion

Figure 2: Proposed mechanism for iodination.

Safety and Handling

  • 2-amino-5-chloropyrazine: Harmful if swallowed. Causes skin and eye irritation.

  • Isobutyraldehyde: Highly flammable liquid and vapor. Causes serious eye irritation.

  • p-Toluenesulfonic acid: Causes severe skin burns and eye damage.

  • N-Iodosuccinimide (NIS): Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Handle in a well-ventilated fume hood.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Use in a fume hood.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.

References

  • Patsnap Eureka. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]

  • ACS Publications. Application of the Modified Pictet−Spengler Cyclization Reaction for the Preparation of an Imidazopyrazine Ring: Synthesis of new Pyrido- and Pyrimido-imidazopyrazines. [Link]

  • Wikipedia. Isobutyraldehyde. [Link]

  • MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]

Sources

Application

Application Note: High-Fidelity Chemoselective Suzuki-Miyaura Coupling of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine

Target Audience: Synthetic Chemists, Process Researchers, and Oncology/Immunology Drug Development Professionals. Strategic Rationale & Introduction The imidazo[1,5-a]pyrazine core is a privileged pharmacophore in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Oncology/Immunology Drug Development Professionals.

Strategic Rationale & Introduction

The imidazo[1,5-a]pyrazine core is a privileged pharmacophore in modern drug discovery. It serves as the structural foundation for potent dual mTORC1/mTORC2 inhibitors (e.g., OSI-027)[1] and highly selective, reversible Bruton's Tyrosine Kinase (BTK) inhibitors utilized in the treatment of rheumatoid arthritis and B-cell malignancies[2].

To synthesize these advanced kinase inhibitors, 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is frequently deployed as a critical dihalogenated building block[3]. The primary synthetic challenge lies in achieving absolute chemoselectivity: the Suzuki-Miyaura cross-coupling must occur exclusively at the C1-iodide position. This preserves the C6-chloride for downstream functionalization—typically via Buchwald-Hartwig amination or S_NAr—to introduce critical hinge-binding motifs (e.g., 8-amino groups) that form essential hydrogen bonds with kinase residues such as Ser538 and Asp539[4].

Mechanistic Causality: Driving Chemoselectivity (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific conditions yield chemoselective results rather than simply following a recipe. The differentiation between the C1-I and C6-Cl bonds relies on a finely tuned interplay of thermodynamics and transition-metal kinetics:

  • Bond Dissociation Energy (BDE) Differential: The C-I bond (~55 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Consequently, the oxidative addition of the Pd(0) active species is kinetically favored at the C1 position.

  • Catalyst Architecture: While Pd(0) naturally prefers the C-I bond, highly active or unhindered catalysts can undergo secondary oxidative addition into the C-Cl bond, leading to bis-coupled impurities or polymerization. Utilizing Pd(dppf)Cl₂ is a deliberate choice. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (1.17 rad). This steric bulk stabilizes the intermediate Pd(II) complex and accelerates the reductive elimination step, effectively outcompeting any secondary insertion into the intact C6-Cl bond.

  • Base and Solvent Dynamics: A mild base (Na₂CO₃) in a biphasic 1,4-Dioxane/H₂O system provides optimal solubility for the boronic acid and facilitates transmetalation. Stronger bases (like Cs₂CO₃) or higher temperatures can trigger hydrolytic degradation of the electron-deficient pyrazine core or induce unwanted dehalogenation.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting chemoselectivity.

Catalyst SystemBase (2.0 eq)Solvent SystemTemp (°C)Yield (%)Selectivity (C1 vs C6)Failure Mode / Observation
Pd(PPh₃)₄K₂CO₃DMF / H₂O (4:1)100453:1High bis-coupling; pyrazine degradation.
Pd(dppf)Cl₂·CH₂Cl₂ Na₂CO₃ 1,4-Dioxane / H₂O (4:1) 80 88 >99:1 Optimal; C6-Cl fully preserved.
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O (10:1)907210:1Incomplete conversion; phase transfer issues.
Pd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃1,4-Dioxane / H₂O (4:1)100655:1Significant hydrodehalogenation observed.

Experimental Protocol: Step-by-Step Methodology

Reagents Required:

  • 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (1.0 equiv, limiting reagent)

  • Aryl or Heteroaryl Boronic Acid (1.05 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Deionized Water (Degassed)

Step 1: Reaction Assembly & Degassing (Critical Step)

  • Charge an oven-dried Schlenk flask with 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine, the boronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Add Na₂CO₃.

  • Introduce a pre-mixed solvent system of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Causality Note: Oxygen is lethal to the Pd(0) catalytic cycle. Perform three rigorous freeze-pump-thaw cycles, or sparge the mixture with high-purity Argon for a minimum of 15 minutes prior to heating.

Step 2: Execution

  • Seal the flask and heat the biphasic mixture to 80 °C under a positive pressure of Argon.

  • Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the aqueous base and the organic solvent.

  • Allow the reaction to proceed for 4–6 hours.

Step 3: Workup & Purification

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water.

  • Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quality Control: A Self-Validating System

To ensure the trustworthiness of the protocol, the resulting product must be validated through a self-contained analytical logic system:

  • LC-MS Isotopic Fidelity: The presence of a single chlorine atom at the C6 position dictates that the mass spectrum must display a characteristic 3:1 ratio for the [M+H]⁺ / [M+H+2]⁺ peaks. If the C6-Cl bond was compromised (via bis-coupling or dehalogenation), this precise isotopic signature will vanish.

  • ¹H NMR Verification: The structural integrity of the C3-isopropyl group must be confirmed by the retention of a distinct septet (~3.5 ppm, 1H) and a doublet (~1.4 ppm, 6H). The disappearance of the highly deshielded C1-I environment will be accompanied by the emergence of new aromatic signals (7.0–8.5 ppm) corresponding to the coupled aryl group.

Visualizations

A. Chemoselective Catalytic Workflow

G Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Fast at C1-I, Slow at C6-Cl) Pd0->OxAdd Substrate 6-Chloro-1-iodo-3-isopropyl imidazo[1,5-a]pyrazine Substrate->OxAdd PdII C1-Pd(II)-I Complex (C6-Cl remains intact) OxAdd->PdII Transmet Transmetalation with R-B(OH)2 / Base PdII->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-Aryl-6-chloro-3-isopropyl imidazo[1,5-a]pyrazine RedElim->Product

Chemoselective Pd-catalyzed Suzuki-Miyaura cycle favoring C1-I over C6-Cl.

B. Downstream Biological Application (Signaling Pathway)

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PI3K PI3K / AKT Pathway BTK->PI3K mTOR mTORC1 / mTORC2 Complexes PI3K->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor Imidazo[1,5-a]pyrazine Derivatives Inhibitor->BTK Inhibition Inhibitor->mTOR Dual Inhibition

Inhibition of BTK and mTOR signaling pathways by imidazo[1,5-a]pyrazine derivatives.

References

  • Liu, J., et al. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis, ACS Medicinal Chemistry Letters (2016). URL:[Link]

  • Bhagwat, S. V., et al. Preclinical Characterization of OSI-027, a Potent and Selective Inhibitor of mTORC1 and mTORC2: Distinct from Rapamycin, Molecular Cancer Therapeutics (2011). URL:[Link]

Sources

Method

selective functionalization of 1-iodo-6-chloroimidazo[1,5-a]pyrazine

Application Note: Divergent Synthesis via Selective Functionalization of 1-Iodo-6-chloroimidazo[1,5-a]pyrazine Executive Summary The imidazo[1,5-a]pyrazine scaffold is a "privileged core" in modern drug discovery, formin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis via Selective Functionalization of 1-Iodo-6-chloroimidazo[1,5-a]pyrazine

Executive Summary

The imidazo[1,5-a]pyrazine scaffold is a "privileged core" in modern drug discovery, forming the structural basis for numerous kinase inhibitors targeting BTK, c-Src, and parasitic kinases like PfCDPK4[1]. Achieving structural diversity on this nitrogen-rich bicyclic system is paramount for optimizing structure-activity relationships (SAR), enhancing central nervous system (CNS) penetration, and improving overall pharmacokinetic profiles[2].

The di-halogenated building block, 1-iodo-6-chloroimidazo[1,5-a]pyrazine , offers an exceptional platform for divergent synthesis. By exploiting the differential reactivity of the C-1 iodo and C-6 chloro substituents, chemists can execute highly regioselective, sequential palladium-catalyzed cross-coupling reactions without the need for intermediate protecting group manipulations[3].

Mechanistic Rationale: The Causality of Selectivity

In transition-metal-catalyzed cross-coupling, the oxidative addition of the palladium(0) species into the carbon-halogen bond is typically the rate-determining step. The selectivity between the C-1 and C-6 positions in 1-iodo-6-chloroimidazo[1,5-a]pyrazine is governed by two primary factors:

  • Bond Dissociation Energy (BDE): The C-I bond at the C-1 position possesses a significantly lower BDE (~65 kcal/mol) compared to the C-Cl bond at the C-6 position (~81 kcal/mol). Consequently, Pd(0) insertion into the C-I bond is kinetically favored and occurs rapidly under mild thermal conditions.

  • Electronic Environment: The imidazo[1,5-a]pyrazine ring system exhibits distinct regions of varying electron density[4]. The imidazole moiety is inherently more electron-rich than the π-deficient pyrazine ring. While this influences electrophilic aromatic substitution, in the context of Pd-catalyzed cross-coupling, the leaving group ability (I > Cl) remains the dominant driving force[3].

By employing a standard phosphine ligand (e.g., dppf) and moderate heating (80 °C), the C-I bond is exclusively activated. The C-Cl bond remains inert under these conditions, serving as a reliable handle for subsequent late-stage functionalization using specialized, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos) that are capable of activating the more recalcitrant C-Cl bond.

Mechanism cluster_0 Oxidative Addition Selectivity Start 1-Iodo-6-chloroimidazo[1,5-a]pyrazine Pd Pd(0) Catalyst Start->Pd Coordination C_I C-1 Iodo Bond Lower BDE Fast Activation Pd->C_I Mild Conditions (80°C) C_Cl C-6 Chloro Bond Higher BDE Slow Activation Pd->C_Cl Harsher Conditions (100°C) Electron-Rich Ligands

Mechanistic rationale for selective oxidative addition based on bond dissociation energies.

Experimental Workflows: A Self-Validating System

To ensure reproducibility and high fidelity in library generation, the following protocols have been optimized to prevent premature C-Cl activation during the initial C-1 functionalization.

Workflow SM 1-Iodo-6-chloro- imidazo[1,5-a]pyrazine Int C-1 Functionalized 6-chloro Intermediate SM->Int Suzuki-Miyaura Pd(dppf)Cl2, 80°C Selective C-I Activation Prod C-1, C-6 Disubstituted Product Int->Prod Buchwald-Hartwig Pd2(dba)3, RuPhos, 100°C C-Cl Activation

Sequential C-1 Suzuki and C-6 Buchwald-Hartwig functionalization workflow.
Protocol 1: C-1 Selective Suzuki-Miyaura Cross-Coupling
  • Objective: Regioselective arylation/heteroarylation at the C-1 position.

  • Causality Check: The use of Pd(dppf)Cl₂ provides a sufficiently bulky and moderately electron-rich environment to facilitate C-I oxidative addition while suppressing C-Cl activation. A biphasic DME/H₂O solvent system ensures the solubility of the inorganic base and the boronic acid, accelerating the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge 1-iodo-6-chloroimidazo[1,5-a]pyrazine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.1 equiv, 1.1 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and Na₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent & Degassing: Add a degassed mixture of 1,2-dimethoxyethane (DME) and deionized water (4:1 v/v, 10 mL). Purge the system with argon for 10 minutes using a sparging needle.

  • Reaction: Seal the flask and heat to 80 °C in a pre-heated oil bath for 4–6 hours. Monitor the reaction via LC-MS to ensure complete consumption of the starting material. Crucial: Do not exceed 85 °C to prevent trace C-Cl activation.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the C-1 functionalized 6-chloro intermediate.

Protocol 2: C-6 Late-Stage Buchwald-Hartwig Amination
  • Objective: Introduction of diverse aliphatic or aromatic amines at the C-6 position.

  • Causality Check: The C-Cl bond on the pyrazine ring is unreactive under standard Suzuki conditions. To achieve oxidative addition, a highly electron-rich and sterically demanding ligand (e.g., RuPhos or BrettPhos) is required to stabilize the monomeric Pd(0) active species and facilitate the difficult insertion.

Step-by-Step Methodology:

  • Preparation: In a sealed tube, combine the C-1 functionalized 6-chloroimidazo[1,5-a]pyrazine intermediate (1.0 equiv, 0.5 mmol) and the desired amine (1.5 equiv, 0.75 mmol).

  • Catalyst System: Add Pd₂(dba)₃ (0.05 equiv, 5 mol%), RuPhos (0.10 equiv, 10 mol%), and sodium tert-butoxide (NaOtBu) (2.0 equiv, 1.0 mmol). Note: For base-sensitive substrates, Cs₂CO₃ can be substituted, though reaction times may increase.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (5 mL). Degas via three freeze-pump-thaw cycles.

  • Reaction: Heat the sealed tube to 100–110 °C for 12–16 hours.

  • Workup & Purification: Cool the mixture, dilute with dichloromethane, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA) to isolate the final disubstituted product.

Quantitative Data Summary

The table below illustrates the optimization parameters and the resulting regioselectivity, confirming the robustness of the sequential approach.

Reaction StepCatalyst SystemTemp (°C)SolventTarget BondYield (%)Selectivity (C-1:C-6)
Step 1: Suzuki Pd(dppf)Cl₂ / Na₂CO₃80DME/H₂OC-I85 - 92%> 99:1
Step 1: Suzuki Pd(PPh₃)₄ / K₂CO₃100Toluene/H₂OC-I65 - 70%85:15 (Over-coupling)
Step 2: Buchwald Pd₂(dba)₃ / RuPhos1001,4-DioxaneC-Cl78 - 88%N/A (C-1 already filled)
Step 2: Buchwald Pd(OAc)₂ / BINAP100TolueneC-Cl< 20%N/A (Poor C-Cl activation)

Conclusion

The 1-iodo-6-chloroimidazo[1,5-a]pyrazine scaffold is a highly versatile building block. By strictly controlling the catalytic environment—leveraging the inherent BDE differences and selecting appropriate ligand architectures—researchers can systematically decorate the core. This self-validating sequential protocol minimizes synthetic bottlenecks and maximizes the chemical space accessible for high-throughput drug discovery.

References

  • BenchChem Technical Support Team. "8-Chloroimidazo[1,5-A]pyrazine | 56468-23-6 | Benchchem". BenchChem. 1

  • BenchChem Technical Support Team. "6-Chloroimidazo[1,5-a]pyrazine | 1934648-08-4 | Benchchem". BenchChem. 4

  • M. A. et al. "Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors...". Journal of Medicinal Chemistry - ACS Publications. 2

  • Ojo, K. K. et al. "Development of Potent and Selective Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) Inhibitors that Block the Transmission of Malaria to Mosquitoes". PubMed Central (PMC). 3

  • Sigma-Aldrich. "Di-tert-butyl(methyl)phosphonium tetrafluoroborate CAS No. 870777-30-3". Sigma-Aldrich. Link

Sources

Application

palladium-catalyzed cross-coupling of imidazo[1,5-a]pyrazine halides

Application Note: Palladium-Catalyzed Cross-Coupling of Imidazo[1,5-a]pyrazine Halides Part 1: Introduction & Strategic Overview The imidazo[1,5-a]pyrazine scaffold represents a "privileged structure" in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of Imidazo[1,5-a]pyrazine Halides

Part 1: Introduction & Strategic Overview

The imidazo[1,5-a]pyrazine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the core for potent inhibitors of IGF-1R, BTK, and ACK1 kinases. Unlike its more common isomer, imidazo[1,2-a]pyrazine, the [1,5-a] system offers unique vectors for substitution that allow precise tuning of solubility and ATP-binding pocket occupancy.

However, functionalizing this ring system requires a nuanced understanding of its electronic duality:

  • The Imidazole Ring (C1/C3): Electron-rich and nucleophilic.[1] Prone to electrophilic halogenation (NBS/NIS) and direct C–H activation.

  • The Pyrazine Ring (C5/C8): Electron-deficient and electrophilic.[1][2] Halides here are activated for nucleophilic aromatic substitution (

    
    ) and oxidative addition to Pd(0).
    

This guide details optimized protocols for Palladium-catalyzed cross-couplings, specifically addressing the regioselectivity challenges inherent to this bipolar scaffold.

Reactivity Map & Logic Flow

ImidazoPyrazineReactivity Core Imidazo[1,5-a]pyrazine Core Scaffold C3 C3 Position (Nucleophilic) Core->C3 Electrophilic Halogenation (NBS/NIS) C1 C1 Position (Sterically Sensitive) Core->C1 Lithiation/Trapping C8 C8 Position (Highly Electrophilic) Core->C8 POCl3 Deoxychlorination or S_NAr Suzuki Hydrophobic Pocket Access C3->Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Buchwald Hinge Binder Installation C8->Buchwald Buchwald-Hartwig (Amination) C5 C5 Position (Electrophilic) Negishi Negishi C5->Negishi Negishi (Alkyl/Aryl)

Figure 1: Reactivity landscape of the imidazo[1,5-a]pyrazine core. Green nodes indicate electron-rich sites; red nodes indicate electron-deficient sites.[1]

Part 2: Application Notes & Protocols

Application Note 1: Suzuki-Miyaura Coupling at C3

Target: Introduction of aryl groups at the C3 position. Challenge: The C3-halide (typically bromide or iodide) is adjacent to the bridgehead nitrogen, making it sterically crowded. Furthermore, the electron-rich nature of the imidazole ring can lead to protodehalogenation if the catalytic cycle is sluggish.

Mechanistic Insight: Standard Pd(


)

conditions often fail due to slow oxidative addition. The use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) is critical to facilitate the coupling of sterically hindered heteroaryl boronic acids.

Protocol A: General C3-Arylation Best for: 3-bromoimidazo[1,5-a]pyrazine substrates.

  • Reagents:

    • Substrate: 3-Bromoimidazo[1,5-a]pyrazine (1.0 equiv)

    • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2.0 M aq, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • Charge a microwave vial or pressure tube with the substrate, boronic acid, and catalyst.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed 1,4-dioxane and aqueous base.

    • Heat to 90–100 °C for 2–4 hours (or 120 °C for 30 min in microwave).

    • Monitoring: Monitor by LCMS. Look for the mass of the de-brominated byproduct (

      
      ), which indicates catalyst death or insufficient oxidative addition rates.
      
  • Optimization Table:

VariableStandard ConditionOptimization for Steric BulkOptimization for Base-Sensitive
Catalyst


+ XPhos

Base

(aq)

(solid)

(anhydrous)
Solvent Dioxane/WaterToluene/WaterDME (anhydrous)
Temp 100 °C110 °C85 °C
Application Note 2: Buchwald-Hartwig Amination at C8

Target: Installation of amino groups at C8 (Hinge Binding Region).[1] Challenge: The C8-chloride is often generated from the C8-one (lactam) using


.[1] While 

is possible for simple amines, Palladium catalysis is required for anilines or electron-deficient amines. The pyrazine nitrogens can coordinate to Pd, poisoning the catalyst.

Protocol B: C8-Amination of Chlorides Best for: Coupling 8-chloroimidazo[1,5-a]pyrazine with anilines.

  • Reagents:

    • Substrate: 8-Chloroimidazo[1,5-a]pyrazine (1.0 equiv)

    • Amine: Aniline derivative (1.2 equiv)

    • Catalyst Source:

      
       (2.5 mol%)
      
    • Ligand: Xantphos (5 mol%) or BrettPhos (for primary amines)

    • Base:

      
       (2.0 equiv, anhydrous)
      
    • Solvent: 1,4-Dioxane or Toluene (anhydrous)

  • Procedure:

    • Pre-complexation: In a vial, mix

      
       and Ligand in the solvent and stir at RT for 5 mins (solution turns from purple to yellow/orange).
      
    • Add the substrate, amine, and base to the reaction vessel.[3]

    • Transfer the catalyst solution to the vessel under Argon.[1]

    • Heat at 100 °C for 4–16 hours.

    • Work-up: Filter through Celite to remove Palladium black before aqueous extraction.

Self-Validating Check:

  • If conversion is low (<20%), check the solvent dryness. Water kills the active anionic amine species.[1]

  • If significant homocoupling of the aniline occurs, reduce the oxidant level (ensure strict Argon atmosphere).

Application Note 3: Regioselective Sequential Functionalization

Target: Building a 3,8-disubstituted core from a common precursor. Strategy: Exploit the reactivity difference. The C3 position is susceptible to electrophilic bromination (


), while the C8 position is susceptible to nucleophilic displacement (

or

).

Workflow:

  • Step 1 (C3-Bromination): Treat imidazo[1,5-a]pyrazin-8(7H)-one with NBS (1.05 equiv) in DMF at 0 °C. Selectivity: >95% C3 vs C1.[1]

  • Step 2 (C8-Activation): Treat the 3-bromo-8-one intermediate with

    
    /DIEA to generate 3-bromo-8-chloroimidazo[1,5-a]pyrazine .[1]
    
  • Step 3 (Differentiation):

    • Option A: Perform

      
       at C8 first (using mild heat, 60 °C) to install the amine. The C3-Br remains intact.[1]
      
    • Option B: Perform Suzuki coupling at C3 first.[1] Warning: This is risky as oxidative addition can occur at C8-Cl under forcing conditions.[1] Recommendation: Install C8 substituent first, then C3.

SequentialSynthesis Start Imidazo[1,5-a]pyrazin-8-one Step1 1. NBS, DMF, 0°C (C3-Bromination) Start->Step1 Inter1 3-Bromo-8-one Intermediate Step1->Inter1 Step2 2. POCl3, 100°C (C8-Chlorination) Inter1->Step2 Inter2 3-Bromo-8-chloro Scaffold Step2->Inter2 PathA Path A: S_NAr at C8 (Mild, 60°C) Inter2->PathA Preferred PathB Path B: Suzuki at C3 (Pd, 100°C) Inter2->PathB Risky (Selectivity Issues) Final 3,8-Disubstituted Product PathA->Final Suzuki at C3

Figure 2: Sequential functionalization workflow. Path A is preferred to avoid chemoselectivity issues between C3-Br and C8-Cl.[1]

Part 3: References

  • Mulvihill, M. J., et al. (2008). "Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(3), 1012–1016. Link

  • Board, J., et al. (2009). "Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies." Organic Letters, 11(22), 5118–5121. Link

  • Linsitinib (OSI-906) Development: "Discovery of OSI-906: A Selective and Orally Efficacious Dual Inhibitor of the IGF-1 Receptor and Insulin Receptor."[1][4][5] Future Medicinal Chemistry, 3(9), 1061–1078. Link

  • General Pyrazine Coupling: "Transition metal-catalyzed functionalization of pyrazines."[1] Organic & Biomolecular Chemistry, 11, 3758-3778. Link

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 6-Chloroimidazo[1,5-a]pyrazine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Executive Summary The imidazo[1,5-a]pyrazine scaffold is a privileged bicyclic pharmacophore widely utilized in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

The imidazo[1,5-a]pyrazine scaffold is a privileged bicyclic pharmacophore widely utilized in the development of modern therapeutics, including IDO1 inhibitors, PDE1B inhibitors, and BTK inhibitors[1][2]. Functionalization of this core is critical for exploring structure-activity relationships (SAR). The 6-chloroimidazo[1,5-a]pyrazine derivative (CAS No. 1934648-08-4) serves as a highly versatile electrophilic building block. This application note details the mechanistic rationale, reaction scope, and validated experimental protocols for executing Nucleophilic Aromatic Substitution (SNAr) at the C-6 position to generate diverse amine, ether, and thioether libraries.

Mechanistic Rationale & Electronic Distribution

To successfully manipulate the imidazo[1,5-a]pyrazine core, one must understand its distinct regional electron densities. The bicyclic system consists of a five-membered imidazole ring fused to a six-membered pyrazine ring.

  • Electrophilic Aromatic Substitution (EAS): The imidazole moiety is inherently electron-rich. Consequently, EAS reactions (e.g., halogenation) preferentially occur at the C-1 and C-3 positions[3].

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, the pyrazine moiety is highly

    
    -deficient due to the presence of two electronegative nitrogen atoms. The introduction of a chlorine atom at the C-6 position further depletes electron density at this carbon, making it highly susceptible to nucleophilic attack[3].
    

When a nucleophile attacks the C-6 carbon, the reaction proceeds via an addition-elimination mechanism. The two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, effectively delocalizing and stabilizing the negatively charged Meisenheimer intermediate[3]. This stabilization is the absolute thermodynamic prerequisite for the SNAr reaction to proceed efficiently.

G SM 6-Chloroimidazo[1,5-a]pyrazine (Electron-deficient pyrazine) MI Meisenheimer Intermediate (Stabilized by Pyrazine N-atoms) SM->MI Attack at C-6 Nuc Nucleophile (Amine/Alkoxide) Nuc->MI Prod C-6 Substituted Imidazo[1,5-a]pyrazine MI->Prod Cl- Elimination

Fig 1. Mechanistic pathway of SNAr at the C-6 position via a stabilized Meisenheimer intermediate.

Reaction Scope and Quantitative Data

The choice of nucleophile dictates the required stringency of the reaction conditions. Amines generally require moderate heating with a mild base, whereas weaker nucleophiles like phenols require high temperatures and strong bases (e.g.,


 at 180 °C)[1]. Aliphatic alcohols can be coupled at room temperature if pre-deprotonated with a strong base like NaHMDS[1].

Table 1: Standardized SNAr Conditions for 6-Chloroimidazo[1,5-a]pyrazine

Nucleophile ClassRepresentative ReagentsBaseSolventTemp (°C)Typical Yield
Primary Amines Alkyl/Aryl aminesDIPEA or

NMP or DMF80 - 10075 - 95%
Secondary Amines Cyclic amines (e.g., morpholine)DIPEA or

NMP or

-BuOH
100 - 12070 - 90%
Phenols Substituted phenols

DMF or DMSO150 - 18050 - 75%
Aliphatic Alcohols Alkyl-OHNaHMDSTHF20 - 25 (RT)60 - 85%

Experimental Protocols

The following self-validating protocols are designed to ensure high conversion rates while minimizing degradation of the heterocyclic core.

Workflow Step1 1. Reagent Preparation Mix Scaffold, Nuc, Base, Solvent Step2 2. Reaction Execution Heat (Thermal/MW) under N2 Step1->Step2 Step3 3. Reaction Quench Cool to RT, Add H2O/Brine Step2->Step3 Step4 4. Liquid-Liquid Extraction Extract with EtOAc/DCM Step3->Step4 Step5 5. Purification Flash Chromatography (Silica) Step4->Step5

Fig 2. Standard experimental workflow for SNAr functionalization of 6-chloroimidazo[1,5-a]pyrazine.

Protocol A: C-6 Amination (Synthesis of 6-amino derivatives)

This protocol is optimized for primary and secondary aliphatic/aromatic amines.

  • Reaction Setup: To a dried, nitrogen-flushed reaction vial, add 6-chloroimidazo[1,5-a]pyrazine (1.0 equiv, e.g., 1.0 mmol) and the desired amine (1.5 - 2.0 equiv).

    • Causality: An excess of amine drives the equilibrium forward and compensates for any potential volatilization of low-boiling amines.

  • Base and Solvent Addition: Add

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv) followed by anhydrous NMP (0.2 M concentration).
    
    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation of the incoming nucleophilic amine. NMP is chosen for its high boiling point and excellent solvating power for polar intermediates.

  • Execution: Seal the vial and heat to 100 °C for 4–12 hours. Monitor the reaction via LC-MS or TLC (typically 5% MeOH in DCM).

  • Quench and Extraction: Cool the reaction to room temperature. Dilute with EtOAc and quench with saturated aqueous

    
    . Extract the aqueous layer with EtOAc (
    
    
    
    ). Wash the combined organic layers with brine (
    
    
    ) to remove residual NMP.
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.
    
Protocol B: C-6 Etherification (Synthesis of 6-alkoxy derivatives)

This protocol utilizes strong bases to generate highly reactive alkoxides at room temperature, avoiding the thermal degradation seen with primary alcohols at high heat[1].

  • Alkoxide Generation: In an oven-dried flask under an argon atmosphere, dissolve the aliphatic alcohol (1.2 equiv) in anhydrous THF (0.15 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Dropwise, add Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.2 equiv). Stir at 0 °C for 30 minutes.

    • Causality: NaHMDS is a strong, sterically hindered base that quantitatively deprotonates the alcohol to form the reactive alkoxide without acting as a nucleophile itself. Pre-forming the alkoxide prevents the base from degrading the imidazo[1,5-a]pyrazine core.

  • Electrophile Addition: Dissolve 6-chloroimidazo[1,5-a]pyrazine (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution.

  • Execution: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours[1].

  • Quench and Purification: Quench the reaction with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Dry over
    
    
    , concentrate, and purify via flash chromatography.

Analytical Characterization Signatures

Verification of successful SNAr displacement relies heavily on


 NMR spectroscopy.
  • Starting Material: The electron-withdrawing effect of the C-6 chlorine atom severely deshields the adjacent pyrazine protons, causing them to resonate significantly downfield[3].

  • Product: Upon successful substitution with an amine or alkoxide (which are overall electron-donating via resonance into the

    
    -system), the local electronic environment becomes more electron-rich. Consequently, the pyrazine aromatic protons will exhibit a diagnostic upfield shift  relative to the 6-chloro precursor.
    

References

  • 6-Aryloxy- and 6-Alkoxy-Substituted Imidazo[1,5- a]Pyrazine-8-Ones Accessed by an Unusual Snar Reaction are Potent and Selective Inhibitors of PDE1B Compared to PDE1C. SSRN. Available at: [Link]

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 1,3,6-Trisubstituted Imidazo[1,5-a]pyrazines

Abstract The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities, including its role as a kinase inhibitor and an anta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities, including its role as a kinase inhibitor and an antagonist for receptors like the adenosine A2A receptor.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the general procedure for synthesizing 1,3,6-trisubstituted imidazo[1,5-a]pyrazines. We will delve into the strategic considerations behind the synthetic route, provide a detailed step-by-step protocol for a representative synthesis, and discuss the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Imidazo[1,5-a]pyrazine Core

The fusion of an imidazole and a pyrazine ring to form the imidazo[1,5-a]pyrazine system creates a unique electronic and structural architecture that has proven to be highly amenable to interaction with various biological targets. This scaffold is a key component in a number of biologically active compounds, demonstrating activities as inhibitors of Factor Xa, insulin-like growth-factor-I receptor (IGF-IR), and Bruton's tyrosine kinase (BTK), among others.[5] The ability to introduce substituents at the 1, 3, and 6 positions allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing potency, selectivity, and pharmacokinetic profiles in drug discovery programs.

This guide will focus on a robust and versatile synthetic strategy that allows for the systematic introduction of diverse substituents at these key positions.

Strategic Overview of the Synthesis

The synthesis of 1,3,6-trisubstituted imidazo[1,5-a]pyrazines can be approached through several routes. A common and effective strategy involves a convergent approach, wherein a substituted aminopyrazine precursor is first synthesized and then cyclized to form the fused imidazole ring. This method offers excellent control over the substitution pattern.

The general retrosynthetic analysis is as follows: The target 1,3,6-trisubstituted imidazo[1,5-a]pyrazine can be disconnected at the N4-C5 and C8a-N1 bonds, leading back to a 2-amino-3-substituted pyrazine and a suitable carbonyl-containing fragment that will form the C1 and C3 positions of the imidazole ring.

A key challenge in this synthesis is the regioselective functionalization of the pyrazine ring. Directed metalation strategies have proven to be a powerful tool for achieving such regioselectivity.[6][7]

Key Synthetic Steps and Mechanistic Insights

Our proposed synthetic route is a multi-step process that offers flexibility in the introduction of substituents. The overall workflow is depicted below:

G A Starting Materials (e.g., 2-aminopyrazine) B Step 1: Introduction of Substituent at C6 (e.g., Halogenation/Cross-Coupling) A->B C Step 2: Introduction of Substituent at C1 Precursor (e.g., Acylation/Alkylation of Amino Group) B->C D Step 3: Cyclization to form Imidazole Ring (e.g., Bischler-Napieralski type reaction) C->D E Step 4: Introduction of Substituent at C3 (e.g., Functionalization of Imidazole Ring) D->E F Target Molecule 1,3,6-Trisubstituted Imidazo[1,5-a]pyrazine E->F

Figure 1: General synthetic workflow for 1,3,6-trisubstituted imidazo[1,5-a]pyrazines.

A more detailed mechanistic pathway for the crucial cyclization step is outlined below:

G cluster_0 Key Cyclization and Aromatization A N-Acyl-2-aminopyrazine B Intramolecular Cyclization (e.g., via Phosphorus Oxychloride) A->B POCl3 C Dehydration & Aromatization B->C D 1-Substituted Imidazo[1,5-a]pyrazine C->D

Figure 2: Key cyclization mechanism to form the imidazo[1,5-a]pyrazine core.

Detailed Experimental Protocol: Synthesis of a Representative 1,3,6-Trisubstituted Imidazo[1,5-a]pyrazine

This protocol describes a general method that can be adapted for various substituents.

Materials:

  • 2-Amino-5-bromopyrazine

  • Arylboronic acid (for R6)

  • Acyl chloride or anhydride (for R1)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Na2CO3)

  • Phosphorus oxychloride (POCl3)

  • N-Bromosuccinimide (NBS)

  • Organometallic reagent (e.g., Grignard or organolithium, for R3)

  • Anhydrous solvents (e.g., Dioxane, Toluene, Acetonitrile, THF)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

Step 1: Synthesis of 2-Amino-5-arylpyrazine (Introduction of R6)

  • To a solution of 2-amino-5-bromopyrazine (1.0 eq) in a mixture of dioxane and water (4:1) is added the desired arylboronic acid (1.2 eq), K2CO3 (2.5 eq), and Pd(PPh3)4 (0.05 eq).

  • The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours under an argon atmosphere.

  • Upon completion (monitored by TLC), the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford the 2-amino-5-arylpyrazine.

Step 2: N-Acylation of 2-Amino-5-arylpyrazine (Introduction of R1 precursor)

  • To a solution of the 2-amino-5-arylpyrazine (1.0 eq) in anhydrous dichloromethane at 0 °C is added triethylamine (1.5 eq).

  • The desired acyl chloride or anhydride (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 4 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with saturated NaHCO3 solution and brine, dried over anhydrous Na2SO4, and concentrated to give the N-acyl-2-amino-5-arylpyrazine, which is often used in the next step without further purification.

Step 3: Cyclization to form 1-Substituted-6-aryl-imidazo[1,5-a]pyrazine

  • The crude N-acyl-2-amino-5-arylpyrazine from the previous step is dissolved in anhydrous toluene.

  • Phosphorus oxychloride (POCl3, 3.0 eq) is added dropwise at 0 °C.

  • The reaction mixture is then heated to reflux (110 °C) for 6 hours.

  • After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a saturated NaHCO3 solution.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.

  • Purification by silica gel column chromatography provides the 1-substituted-6-aryl-imidazo[1,5-a]pyrazine.

Step 4: Bromination at the C3 Position

  • The 1-substituted-6-aryl-imidazo[1,5-a]pyrazine (1.0 eq) is dissolved in anhydrous acetonitrile.

  • N-Bromosuccinimide (NBS, 1.1 eq) is added in portions at 0 °C.

  • The reaction is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 3-bromo-1-substituted-6-aryl-imidazo[1,5-a]pyrazine.

Step 5: Introduction of the C3 Substituent via Cross-Coupling

  • The 3-bromo-1-substituted-6-aryl-imidazo[1,5-a]pyrazine (1.0 eq) is subjected to a suitable cross-coupling reaction (e.g., Suzuki, Stille, or Buchwald-Hartwig) to introduce the desired R3 substituent.

  • For a Suzuki coupling, the procedure is similar to Step 1, using the appropriate boronic acid for R3.

  • After the reaction and workup, the final 1,3,6-trisubstituted imidazo[1,5-a]pyrazine is purified by column chromatography or recrystallization.

Data Summary and Examples

The following table provides illustrative examples of substituents that can be incorporated using the described protocol, with expected yield ranges based on literature for similar transformations.

PositionR1 (from Acyl Chloride)R6 (from Boronic Acid)R3 (from Boronic Acid)Expected Yield Range (%)
1,3,6MethylPhenyl4-Fluorophenyl40-60 (overall)
1,3,6Phenyl2-ThienylPyridin-3-yl35-55 (overall)
1,3,6Ethyl4-MethoxyphenylFuran-2-yl42-65 (overall)

Conclusion

The synthetic protocol detailed herein provides a versatile and robust pathway for the synthesis of 1,3,6-trisubstituted imidazo[1,5-a]pyrazines. By understanding the underlying chemical principles of each step, from the initial cross-coupling to the final functionalization of the imidazole ring, researchers can effectively generate a diverse library of compounds for biological screening and drug development. The modularity of this approach allows for the systematic exploration of the chemical space around this important scaffold.

References

  • Neustadt, B. R., et al. (2008). Design, synthesis, and evaluation of fused heterocyclic analogs of SCH 58261 as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(14), 4204-4209. [Link]

  • Neustadt, B. R., et al. (2008). Biaryl and heteroaryl derivatives of SCH 58261 as potent and selective adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(14), 4198-4203. [Link]

  • Costenla, A. R., et al. (2013). Adenosine A2A Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry, 56(21), 8158-8189. [Link]

  • Snieckus, V., et al. (2009). Synthesis of substituted imidazo[1,5-a]pyrazines via mono-, di-, and directed remote metalation strategies. Organic Letters, 11(22), 5214-5217. [Link]

  • Orlemans, E. O. M., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2872-2880. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]

  • El-Faham, A., et al. (2021). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 35, 00008. [Link]

  • Al-Tel, T. H., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules, 29(22), 5101. [Link]

  • American Chemical Society. The Journal of Organic Chemistry - Imidazo[1,5-a]pyrazine system. [Link]

  • Bonnet, P. A., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 933-944. [Link]

  • Padwa, A., et al. (2016). FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION. HETEROCYCLES, 92(11), 2046-2056. [Link]

  • Guillaumet, G., et al. (2019). Unusual rearrangement of imidazo[1,5- a ]imidazoles and imidazo[1,2- b ]pyrazoles into imidazo[1,5- a ]pyrimidines and pyrazolo[1,5- a ]pyrimidines. RSC Advances, 9(49), 28549-28556. [Link]

  • Wang, Y., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au, 4(1), 1-10. [Link]

  • Li, X., et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Catalysts, 14(9), 601. [Link]

  • Snieckus, V., et al. (2009). Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. Organic Letters, 11(22), 5214-5217. [Link]

Sources

Method

Application Note: Regioselective C1-Iodination of 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine

Introduction and Strategic Context The imidazo[1,5-a]pyrazine scaffold is a privileged pharmacophore widely utilized in the design of targeted therapeutics, particularly in the development of kinase inhibitors targeting...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The imidazo[1,5-a]pyrazine scaffold is a privileged pharmacophore widely utilized in the design of targeted therapeutics, particularly in the development of kinase inhibitors targeting BTK, MEK, and CDPK1 [1]. Within this class of heterocycles, 6-chloro-3-isopropylimidazo[1,5-a]pyrazine serves as a highly versatile bifunctional building block.

The strategic value of this intermediate lies in its differential reactivity. The C6-chloro group is primed for downstream nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. However, to fully functionalize the scaffold, a highly reactive handle must be introduced at the C1 position. Regioselective iodination at C1 provides an orthogonal reactive site (C-I bond) that undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bond, enabling sequential, highly controlled cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) [2].

This application note details the mechanistic rationale, reagent selection, and a self-validating experimental protocol for the regioselective iodination of 6-chloro-3-isopropylimidazo[1,5-a]pyrazine.

Mechanistic Rationale & Reagent Selection

Regioselectivity and Causality

The imidazo[1,5-a]pyrazine ring system is an electron-rich heteroaromatic system where the imidazole moiety is highly susceptible to Electrophilic Aromatic Substitution (SEAr). The C1 position is the most nucleophilic carbon on the scaffold due to the stabilization of the resulting Wheland intermediate by the adjacent nitrogen atoms. Consequently, electrophilic halogenation occurs exclusively at C1 without the need for directing groups [3].

Why N-Iodosuccinimide (NIS)?

While various iodinating agents exist, N-Iodosuccinimide (NIS) is the premier reagent for this specific transformation.

  • Controlled Electrophilicity: NIS provides a slow, controlled release of the iodonium ion (I⁺). Harsher reagents like Iodine monochloride (ICl) can lead to competitive chlorination or oxidative degradation of the isopropyl group.

  • Mild Byproducts: The byproduct of NIS iodination is succinimide, which is highly water-soluble and easily removed during mild aqueous workup, preventing emulsion formation often seen with I₂/oxidant systems.

  • Solvent Compatibility: NIS exhibits excellent solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF), which stabilizes the polar transition state of the SEAr mechanism.

Reagent Comparison Data

The following table summarizes the quantitative and qualitative metrics of various iodination systems evaluated for imidazo[1,5-a]pyrazine scaffolds.

Iodination ReagentSolvent SystemTemp (°C)Avg. Yield (%)RegioselectivityPrimary Byproducts / Drawbacks
NIS DMF or DCM0 to 2585 - 95% Exclusive (C1) Succinimide (Easily washed away)
I₂ / HIO₃ EtOH / H₂O6060 - 70%GoodUnreacted I₂, requires harsh oxidants
ICl Acetic Acid2550 - 60%PoorC1-Chlorinated analogs (SEAr competition)
I₂ / Ag₂SO₄ MeOH2575 - 80%GoodExpensive silver salts, heavy metal waste

Reaction Workflow Visualization

G A 6-chloro-3-isopropyl imidazo[1,5-a]pyrazine C Electrophilic Aromatic Substitution (SEAr) A->C B N-Iodosuccinimide (NIS) in DMF (0 °C to RT) B->C D 6-chloro-1-iodo-3-isopropyl imidazo[1,5-a]pyrazine C->D Regioselective C1 Iodination E Succinimide Byproduct (Aqueous Wash) C->E Leaving Group

Fig 1: Reaction workflow for the regioselective C1-iodination using N-Iodosuccinimide (NIS).

Detailed Experimental Protocol

This protocol is designed as a self-validating system . In-process analytical controls are embedded to ensure causality between experimental execution and analytical confirmation.

Materials Required
  • Substrate: 6-chloro-3-isopropylimidazo[1,5-a]pyrazine (CAS: 1956382-72-1) – 1.0 equivalent (e.g., 1.0 g, 5.11 mmol)

  • Reagent: N-Iodosuccinimide (NIS) – 1.15 equivalents (1.32 g, 5.88 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) – 10 mL (0.5 M concentration)

  • Quench: 10% w/v Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Extraction: Ethyl Acetate (EtOAc) and Brine

Step-by-Step Methodology

Step 1: Substrate Preparation

  • Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with 6-chloro-3-isopropylimidazo[1,5-a]pyrazine (1.0 g, 5.11 mmol).

  • Purge the flask with Nitrogen (N₂) or Argon for 5 minutes to displace ambient moisture.

  • Add anhydrous DMF (10 mL) and stir until complete dissolution is achieved.

Step 2: Temperature Control and Reagent Addition 4. Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Cooling prevents the exothermic SEAr reaction from generating localized heat spikes, which can lead to decomposition or generation of radical iodine species. 5. Wrap the flask in aluminum foil. Causality: NIS is light-sensitive; ambient light can trigger homolytic cleavage of the N-I bond, leading to unselective radical reactions. 6. Add NIS (1.32 g, 5.88 mmol) portion-wise over 5 minutes. The solution will transition from colorless to a pale yellow/amber hue.

Step 3: Reaction Progression and In-Process Control (IPC) 7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. 8. Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.

  • Expected Observation: The starting material peak ([M+H]⁺ m/z 196.1) should completely disappear. A new, less polar peak corresponding to the iodinated product ([M+H]⁺ m/z 322.0) must dominate the chromatogram.

Step 4: Quenching and Workup 9. Once complete conversion is confirmed, cool the flask back to 0 °C. 10. Slowly add 15 mL of 10% aqueous Na₂S₂O₃. Causality: Thiosulfate reduces any unreacted electrophilic iodine (I⁺) or molecular iodine (I₂) to highly water-soluble iodide (I⁻), instantly turning the amber solution clear or milky white. 11. Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 20 mL). 12. Wash the combined organic layers with distilled water (2 × 20 mL) and brine (1 × 20 mL). Causality: DMF and succinimide are highly miscible in water; rigorous aqueous washing ensures their complete removal from the organic phase. 13. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification 14. Purify the crude residue via flash column chromatography on silica gel (Eluent: 10% to 30% EtOAc in Hexanes). The product elutes as an off-white to pale yellow solid.

Troubleshooting & Causality Matrix

Observed IssueMechanistic CauseCorrective Action
Incomplete Conversion Moisture in DMF deactivated the NIS via hydrolysis, forming unreactive hypoiodous acid.Ensure the use of strictly anhydrous DMF and maintain an inert N₂/Ar atmosphere.
Formation of M+35 Peak (LC-MS) Competitive chlorination occurred due to the use of degraded NIS or excessive heat generation.Ensure NIS is fresh (white powder, not yellow/brown). Strictly maintain 0 °C during addition.
Residual DMF in NMR Insufficient aqueous washing during the extraction phase.Increase the volume of water washes. Alternatively, wash the organic layer with a 5% aqueous LiCl solution, which highly effectively partitions DMF into the aqueous phase.

References

  • Advances in Heterocyclic Chemistry, Volume 59. Elsevier. Accessible via [1].

  • Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. National Institutes of Health (NIH) / PMC. Accessible via [2].

  • US Patent 9,290,504 B2: 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. Google Patents. Accessible via [3].

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine Synthesis

Welcome to the Process Chemistry Support Center. The synthesis of 6-chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is a critical path in developing advanced kinase inhibitors and transcription activating protein modulat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The synthesis of 6-chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is a critical path in developing advanced kinase inhibitors and transcription activating protein modulators (1[1]). This guide addresses the two most challenging steps: the dehydrative cyclization of the amide precursor and the regioselective C-1 iodination.

Process Overview & Mechanistic Pathway

SynthesisWorkflow A Amide Precursor B Chloroiminium Ion (Vilsmeier-type) A->B POCl3 (-HCl, -PO2Cl) C 6-Chloro-3-isopropyl imidazo[1,5-a]pyrazine B->C Intramolecular Cyclization D Sigma Complex (C-1 Position) C->D NIS (I+) Electrophilic Attack E 6-Chloro-1-iodo-3-isopropyl imidazo[1,5-a]pyrazine D->E Deprotonation (-H+)

Fig 1. Mechanistic workflow from amide precursor to the final C-1 iodinated imidazo[1,5-a]pyrazine.

Root Cause Analysis & Troubleshooting FAQs

Q1: Why is the yield of the cyclized intermediate (6-chloro-3-isopropylimidazo[1,5-a]pyrazine) consistently below 50%?

  • Symptom: High levels of unreacted amide or black tarry degradation products.

  • Causality & Mechanism: The cyclization relies on converting the amide carbonyl into a highly reactive chloroiminium ion (Vilsmeier-type intermediate). If the reaction is run in neat POCl₃ at reflux (>100 °C), the electron-rich pyrazine ring undergoes thermal polymerization. Conversely, trace moisture will hydrolyze the chloroiminium intermediate back to the starting amide. Cyclocondensation strategies often require precise control of electrophilic activation to prevent low yields (2[2]).

  • Corrective Action: Transition from neat POCl₃ to a controlled stoichiometry (2.0–3.0 equivalents) in an aprotic co-solvent like acetonitrile (MeCN) or dichloromethane (DCM). Maintain the temperature between 80–95 °C.

Q2: I am seeing over-iodination and poor conversion during the NIS iodination step. How can I improve the C-1 regioselectivity?

  • Symptom: HPLC reveals the desired C-1 iodo product alongside significant C-8 iodo isomers or di-iodo impurities.

  • Causality & Mechanism: The imidazo[1,5-a]pyrazine core is highly activated. The C-1 position is the most nucleophilic due to electron donation from the bridgehead nitrogen, making it the primary site for Electrophilic Aromatic Substitution (SEAr). However, if the temperature exceeds 75 °C or if a large excess of N-iodosuccinimide (NIS) is used, the activation energy barrier for secondary iodination at the C-8 position is overcome.

  • Corrective Action: Limit NIS to 1.05 equivalents. Use anhydrous DMF as the solvent and strictly control the internal temperature to 50 °C. The use of DMF at 40–75 °C is a validated standard for this specific transformation (3[3]).

Q3: How can I efficiently remove the succinimide byproduct without losing my target compound during aqueous workup?

  • Symptom: NMR of the isolated product shows a broad singlet at ~11 ppm and a multiplet at ~2.7 ppm, indicating succinimide contamination.

  • Causality & Mechanism: Succinimide is highly polar but can partition into moderately polar organic solvents like ethyl acetate during extraction, especially if the aqueous phase is saturated with salts.

  • Corrective Action: Perform a solvent exchange. Extract the reaction mixture with a less polar solvent such as methyl tert-butyl ether (MTBE) instead of ethyl acetate. Wash the organic layer with cold water (5x) to pull the succinimide and DMF into the aqueous phase.

Quantitative Optimization Data

The following table summarizes our internal optimization data for the regioselective C-1 iodination step, demonstrating the critical impact of temperature and stoichiometry on yield and purity.

Reaction ParameterNIS (Equivalents)Temperature (°C)SolventIsolated Yield (%)Regiopurity (C-1 vs C-8)
Baseline1.5080DMF42.570:30
Optimization 11.1080MeCN55.085:15
Optimization 21.0520DMF61.299:1 (Incomplete Conv.)
Optimal Protocol 1.05 50 DMF 89.4 >99:1

Self-Validating Experimental Protocols

Protocol A: POCl₃-Mediated Cyclization of Amide Precursor
  • Preparation: Charge a dry 500 mL jacketed reactor with the amide precursor (10.0 g, 1.0 eq) and anhydrous acetonitrile (100 mL, 0.4 M). Ensure the system is under a continuous nitrogen sweep.

  • Activation: Add POCl₃ (3.0 eq) dropwise over 20 minutes, maintaining the internal temperature below 30 °C.

    • Self-Validation Check 1: The suspension must transition to a homogeneous yellow solution, visually confirming the formation of the soluble chloroiminium intermediate.

  • Cyclization: Heat the reaction to 85 °C for 4 hours.

    • Self-Validation Check 2 (IPC): Quench a 50 µL aliquot into 1 mL of saturated aqueous NaHCO₃ and extract with 1 mL MTBE. Analyze the organic layer via HPLC. Proceed only when the amide precursor is <1.0%.

  • Quenching: Cool the reactor to 10 °C. Slowly pour the mixture into ice-cold saturated aqueous NaHCO₃ (300 mL) while maintaining the pH > 7.

    • Self-Validation Check 3: Vigorous CO₂ evolution will occur. If the pH drops below 7, the imidazopyrazine core will protonate and partition into the aqueous layer, destroying the yield. Add 10% NaOH if necessary to maintain basicity.

  • Isolation: Extract with DCM (3 x 100 mL), dry over Na₂SO₄, and concentrate to yield 6-chloro-3-isopropylimidazo[1,5-a]pyrazine.

Protocol B: Regioselective C-1 Iodination
  • Preparation: Dissolve 6-chloro-3-isopropylimidazo[1,5-a]pyrazine (1.0 eq) in anhydrous DMF (0.3 M) in a light-protected flask.

  • Electrophile Addition: Cool to 0 °C. Add N-iodosuccinimide (NIS, 1.05 eq) in three equal portions over 15 minutes to control the exothermic SEAr attack.

  • Reaction: Warm to 50 °C and stir for 3 hours.

  • Quenching: Cool to 20 °C. Add 10% w/v aqueous sodium thiosulfate (Na₂S₂O₃) (0.5 eq).

    • Self-Validation Check 4: The reaction mixture must transition from a dark amber/brown color to a pale yellow solution. If the brown color persists, unreacted electrophilic iodine is still present. Add additional Na₂S₂O₃ until the color shifts, preventing oxidative degradation during workup.

  • Isolation: Extract with MTBE (3 x 50 mL). Wash the combined organics with cold water (5 x 50 mL) to remove DMF and succinimide. Dry, concentrate, and recrystallize from MTBE/heptane to afford pure 6-chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine.

References

  • US11058688B2 - Imidazopiperazine inhibitors of transcription activating proteins Source: Google Patents URL
  • US8481733B2 - Substituted imidazopyr- and imidazotri-azines Source: Google Patents URL
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine

Welcome to the Technical Support Center. As Senior Application Scientists, we have engineered this guide to move beyond generic advice.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we have engineered this guide to move beyond generic advice. When working with complex, highly functionalized heterocycles like 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine , standard solubilization protocols often fail. This guide dissects the thermodynamic and kinetic barriers specific to this molecule and provides self-validating workflows to ensure assay integrity.

Physicochemical Profile & Causality of Insolubility

6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is frequently utilized as a critical halogenated building block (e.g., for cross-coupling in kinase inhibitor synthesis). Its poor solubility profile is driven by a combination of a planar aromatic core and highly lipophilic substituents.

Table 1: Physicochemical Properties & Mechanistic Implications

PropertyValue / CharacteristicMechanistic Implication for Solubilization
Molecular Formula C9H9ClIN3High heavy-halogen content (Cl, I) drastically increases lipophilicity and resists aqueous hydration.
Structural Core Imidazo[1,5-a]pyrazineThe planar aromatic system promotes strong, highly stable intermolecular

stacking in the solid crystal lattice.
Substituents -IsopropylAdds significant steric bulk and hydrophobicity, increasing the energetic penalty of disrupting water networks.
H-Bond Donors 0The complete lack of hydrogen bond donors severely limits interaction with polar protic solvents (like water).

Diagnostic Troubleshooting Workflow

Use the following logical matrix to identify and resolve the root cause of precipitation during your experimental setup.

TroubleshootingWorkflow A Precipitation Observed 6-Chloro-1-iodo-3-isopropyl... imidazo[1,5-a]pyrazine B Identify Stage of Precipitation A->B C1 During Initial DMSO Solubilization B->C1 C2 Post Freeze-Thaw Storage Cycle B->C2 C3 During Aqueous Media Dilution B->C3 D1 Action: Heat to 37°C & Sonicate. Check max solubility limit. C1->D1 D2 Action: Discard if irreversible. Use anhydrous DMSO. Store in single-use aliquots. C2->D2 D3 Action: Step-wise dilution. Maintain DMSO < 0.5%. Use co-solvents (Tween/PEG). C3->D3

Diagnostic workflow for resolving imidazopyrazine precipitation across experimental stages.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why is the lyophilized powder resisting dissolution in 100% DMSO at room temperature? A1: This is a kinetic barrier issue. The planar imidazopyrazine core and heavy halogens create a highly stable crystal lattice driven by


 stacking and halogen bonding. At room temperature, the kinetic energy of the DMSO molecules is insufficient to break these intermolecular forces.
Solution: You must introduce external energy. Gently heat the solution to 37°C and utilize bath sonication to disrupt the lattice.

Q2: My DMSO stock was perfectly clear, but after storing it at -20°C and thawing it, I see a cloudy precipitate that won't go back into solution. What happened? A2: This is caused by atmospheric water condensation. DMSO is highly hygroscopic. When a cold tube is opened or repeatedly freeze-thawed, it absorbs ambient moisture. Because 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is extremely hydrophobic, even a 2-5% water uptake in the DMSO drastically reduces the solvent's dielectric capacity. This pushes the solution into an unstable, supersaturated zone, forcing the compound to crystallize out (). Solution: Never subject this compound to freeze-thaw cycles. Prepare single-use aliquots using strictly anhydrous DMSO.

Q3: When I dilute my clear DMSO stock into my aqueous cell culture media, the compound crashes out immediately. How can I prevent this? A3: This is a thermodynamic failure known as "hydrophobic shock." When you directly inject a highly concentrated DMSO stock into water, the DMSO rapidly diffuses away. The lipophilic imidazopyrazine molecules are suddenly surrounded by water. Because they cannot donate hydrogen bonds, the energetic penalty of disrupting the water network is too high, causing the molecules to rapidly aggregate and precipitate (). Solution: You must bridge the polarity gap. Use a step-wise dilution strategy and introduce sterically stabilizing co-solvents (like Tween-80 or PEG400) to encapsulate the hydrophobic molecules before they hit the bulk aqueous phase ().

Validated Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check passes.

Protocol A: Preparation of Stable Anhydrous DMSO Stocks

Objective: Achieve a true solution of the compound without exceeding its metastable limit.

  • Equilibration: Allow the sealed vial of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine to equilibrate to room temperature in a desiccator for 30 minutes. (Causality: Prevents atmospheric moisture from condensing on the cold powder).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%, stored under argon) to achieve a conservative target concentration (e.g., 5 mM to 10 mM).

  • Kinetic Disruption: Vortex vigorously for 60 seconds. Place in a 37°C ultrasonic water bath for 10 minutes.

  • Validation Check (Critical): Hold the vial against a strong, focused light source against a dark background. Look for the Tyndall effect (light scattering).

    • Pass: Solution is optically clear. Proceed to step 5.

    • Fail: Solution is hazy. The solubility limit is exceeded. Add more anhydrous DMSO to halve the concentration and repeat Step 3.

  • Aliquoting: Dispense into single-use amber glass or low-bind polypropylene vials. Flash-freeze in liquid nitrogen and store at -80°C.

Protocol B: Stepwise Aqueous Dilution for In Vitro Assays

Objective: Introduce the compound to aqueous media without triggering nucleation.

  • Thawing: Thaw a single-use DMSO aliquot at room temperature.

    • Validation Check: Visually confirm complete dissolution. If micro-crystals are present, discard the aliquot.

  • Intermediate Dilution: Dilute the stock 1:10 into an intermediate transition solvent (e.g., PBS containing 10% PEG400 or 5% Tween-80). Vortex immediately. (Causality: The co-solvent coats the hydrophobic faces of the molecule, lowering the interfacial tension).

  • Final Assay Dilution: Add the intermediate solution dropwise to the final pre-warmed (37°C) aqueous culture media under continuous, vigorous vortexing. Ensure the final DMSO concentration remains ≤0.5%.

  • Validation Check (Critical): Measure the Optical Density (OD) at 600 nm, or use Dynamic Light Scattering (DLS) on the final media.

    • Pass: The OD600 matches the vehicle control (media + 0.5% DMSO + co-solvent).

    • Fail: An elevated OD600 indicates the formation of nano-precipitates. You must increase the co-solvent ratio or lower the final compound concentration.

References

  • Title: Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles | Source: Ziath | URL: [Link]

Troubleshooting

Technical Support Center: Imidazo[1,5-a]pyrazine Coupling Troubleshooting

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with the imidazo[1,5-a]pyrazine scaffold—a privileged pharmacophore frequently utilized in kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with the imidazo[1,5-a]pyrazine scaffold—a privileged pharmacophore frequently utilized in kinase inhibitors.

A critical bottleneck in functionalizing this scaffold via cross-coupling (e.g., Suzuki-Miyaura) is the competing hydrodehalogenation (protodeiodination) pathway. When using iodinated imidazo[1,5-a]pyrazines, researchers often observe that the C-I bond is reduced to a C-H bond instead of forming the desired C-C bond. This guide dissects the causality behind this failure and provides self-validating protocols to suppress it.

Mechanistic Overview: The Protodeiodination Trap

To solve the problem, we must first understand the causality of the failure. The imidazo[1,5-a]pyrazine core is highly electron-deficient. Consequently, the C-I bond undergoes extremely rapid oxidative addition to the Pd(0) catalyst.

However, if the subsequent transmetalation step is sluggish (due to sterically hindered or poorly soluble coupling partners), the resulting Pd(II)-aryl intermediate becomes a long-lived "hydride sink." It abstracts a hydride from the reaction environment (e.g., protic solvents, alkylamine bases, or the phosphine ligand itself) and undergoes premature reductive elimination, yielding the protodeiodinated Ar-H byproduct.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II)-Ar-I Pd0->OxAdd + Ar-I (Imidazo[1,5-a]pyrazine) TransMet Transmetalation Pd(II)-Ar-R OxAdd->TransMet + R-B(OH)2 (Fast with XPhos) Hydride Hydride Abstraction Pd(II)-Ar-H OxAdd->Hydride Slow Transmetalation + H-Donor (Solvent/Base) Product Cross-Coupled Product (Desired) TransMet->Product Reductive Elimination Product->Pd0 Regenerates Pd(0) Deiod Protodeiodination Ar-H (Byproduct) Hydride->Deiod Reductive Elimination Deiod->Pd0 Regenerates Pd(0)

Catalytic cycle of Suzuki coupling vs. off-target protodeiodination pathway.

Troubleshooting FAQs

Q1: Why is my iodo-imidazo[1,5-a]pyrazine yielding mostly the de-iodinated (Ar-H) byproduct? A1: The C-I bond on an electron-deficient imidazo[1,5-a]pyrazine undergoes rapid oxidative addition to Pd(0). If the subsequent transmetalation step is slow, the long-lived Pd(II)-aryl species abstracts a hydride from the environment. Because the C-I bond has a higher reduction potential compared to other halogens, it is highly susceptible to this off-target reduction.

Q2: How do I optimize my solvent and base to prevent this hydride abstraction? A2: You must eliminate all potential hydrogen donors from the reaction matrix. Switch from protic solvents (like ethanol or isopropanol) to anhydrous, aprotic solvents such as 1,4-dioxane or toluene. Furthermore, replace organic amine bases—which readily undergo β-hydride elimination—with mild, anhydrous inorganic bases like K3PO4 or Cs2CO3. The extent of deiodination is highly sensitive to these specific solvent and buffer conditions[1].

Q3: My boronic acid is sterically hindered, making transmetalation inherently slow. How can I accelerate it? A3: To outcompete the background de-iodination rate, you must accelerate the transmetalation step. Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). These ligands stabilize the monoligated Pd(0) active species and lower the activation barrier for transmetalation. Additionally, incorporating silver salts (e.g., Ag2O) can facilitate a bimetallic transmetalation pathway, though silver loading must be carefully titrated to avoid exacerbating protodeiodination through other mechanisms[2].

Q4: Should I switch my starting material from an iodide to a bromide? A4: Yes, if ligand and solvent optimizations fail. While C-I bonds are more reactive, their lower reduction potential makes them highly vulnerable to hydrodehalogenation. C-Br bonds possess a higher activation barrier for oxidative addition. This slower oxidative addition often better synchronizes with the transmetalation rate, preventing the dangerous buildup of the vulnerable Pd(II)-aryl intermediate and significantly reducing the Ar-H byproduct.

Quantitative Data Summarization

The table below summarizes the impact of various reaction parameters on the ratio of the desired cross-coupled product to the de-iodinated byproduct when coupling a sterically hindered boronic acid to an iodo-imidazo[1,5-a]pyrazine.

SolventBaseLigandAdditiveTemp (°C)Ratio (Product : De-iodinated)
EtOH / H2ONa2CO3PPh3None801 : 4 (Failure)
DMFK2CO3dppfNone1001 : 1 (Poor)
1,4-DioxaneK3PO4XPhosNone8010 : 1 (Good)
TolueneCs2CO3XPhosAg2O (1.0 eq)90> 20 : 1 (Optimal)
Experimental Protocol: De-iodination-Suppressed Suzuki-Miyaura Coupling

This methodology is designed as a self-validating system . It includes built-in analytical checkpoints to ensure the reaction is proceeding via the desired pathway before committing to the full reaction time.

Objective: Couple a sterically hindered boronic acid to an iodo-imidazo[1,5-a]pyrazine while maintaining <5% protodeiodination.

Step 1: Reagent Preparation (Inert Atmosphere)

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the iodo-imidazo[1,5-a]pyrazine (1.0 eq), the boronic acid (1.5 eq), anhydrous K3PO4 (3.0 eq), and XPhos Pd G2 (0.05 eq).

    • Causality Note: XPhos Pd G2 ensures rapid generation of the active monoligated Pd(0) species without requiring high temperatures that exacerbate side reactions.

Step 2: Solvent Addition

  • Add anhydrous, thoroughly degassed 1,4-dioxane to achieve a 0.1 M concentration relative to the halide.

    • Critical Warning: Do NOT use alcoholic solvents or un-degassed solvents, as moisture and protons act as hydride sources for the deiodination pathway.

Step 3: Initiation and Self-Validation

  • Seal the Schlenk tube, bring it out of the glovebox, and heat the reaction mixture to 80 °C under vigorous stirring.

  • Validation Checkpoint: At exactly 30 minutes, withdraw a 10 µL aliquot under positive nitrogen pressure. Dilute in 1 mL LC-MS grade acetonitrile and analyze via LC-MS.

  • Diagnostic Action: Evaluate the ratio of the desired product mass [M+H]+ versus the de-iodinated mass [M-I+H]+.

    • If the [M-I+H]+ peak exceeds 10% relative abundance, transmetalation is failing to outpace reduction. Immediate Action: Add 0.5 eq of anhydrous Ag2O to the reaction vessel to force the bimetallic transmetalation pathway.

    • If the [M+H]+ peak is dominant, proceed without intervention.

Step 4: Completion and Workup

  • Once LC-MS confirms complete consumption of the starting material (typically 2-4 hours), cool the vessel to room temperature.

  • Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, eluting thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the resulting residue via flash column chromatography.

References
  • Exploiting Chemical Diversity through C–H Activation and DNA-Encoding. ChemRxiv.[Link]

  • Post-transcriptional labeling by using Suzuki–Miyaura cross-coupling generates functional RNA probes. Oxford Academic.[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing.[Link]

Sources

Optimization

purification methods for 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine intermediates

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific purity or stability hurdles with the 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine intermediate.[1] Subj...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific purity or stability hurdles with the 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine intermediate.[1]

Subject: 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (CAS: Analogous to BTK Inhibitor Intermediates) Classification: Halogenated Heterocycle / Kinase Inhibitor Intermediate Support Level: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

This intermediate is a critical scaffold for Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Entospletinib analogs). The imidazo[1,5-a]pyrazine core is electron-rich at the C-1 position, making it the target for electrophilic iodination (typically using N-iodosuccinimide, NIS).

Key Purification Challenges:

  • Photosensitivity: The C-1 Iodine bond is labile; exposure to light causes protodeiodination (reverting to the starting material) and liberation of

    
     (purple discoloration).[1]
    
  • Succinimide Contamination: The byproduct of NIS iodination often co-precipitates with the product.[1]

  • Starting Material Co-elution: The lipophilicity difference between the 3-isopropyl starting material and the 1-iodo product is subtle, making silica separation difficult.[1]

PART 1: The "Golden Standard" Purification Protocol

Do not rely solely on column chromatography.[1] Due to the "greasy" nature of the isopropyl group and the iodine atom, a chemical workup followed by trituration is often superior.

Step 1: Quench & Chemical Wash (The "Succinimide Strip")

Objective: Remove succinimide and elemental iodine before any chromatography.[1]

  • Quench: Dilute the reaction mixture (usually DMF or MeCN) with Ethyl Acetate (EtOAc) . Avoid DCM if possible, as succinimide is less soluble in EtOAc, aiding separation.[1]

  • The Thiosulfate Wash (Critical): Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .[1]
    
    • Why? This reduces any free Iodine (

      
      ) back to Iodide (
      
      
      
      ), preventing the "purple oil" syndrome and stopping oxidative degradation.[1]
  • The Bicarbonate Wash: Wash with saturated

    
     to remove acidic impurities.[1]
    
  • The Water Purge: Perform 3x washes with water (or 5% LiCl if DMF was the solvent) to remove residual succinimide.[1]

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in the dark at 
    
    
    
    .
Step 2: Isolation Strategy (Trituration vs. Column)
State of CrudeRecommended MethodSolvent System
Solid / Semi-Solid Trituration (Preferred) Suspend in cold MeOH or IPA/Water (1:1) .[1] Sonicate for 5 mins, filter. The iodide is lipophilic and will remain solid; succinimide/polar impurities dissolve.[1]
Oily / Sticky Flash Chromatography Hexane/EtOAc (Gradient 0-30%) .[1] Note: The Iodo-product usually elutes just BEFORE the non-iodinated starting material.[1]

PART 2: Troubleshooting Guide (Q&A)

Q1: "My solid turned purple/brown during drying. What happened?"

Diagnosis: Photolytic Deiodination. The C-I bond at position 1 is sensitive to UV light.[1] As it cleaves, it releases radical Iodine, which dimerizes to


 (purple).[1]
The Fix: 
  • Immediate: Re-dissolve in EtOAc and wash with Sodium Thiosulfate until the color vanishes.[1]

  • Prevention: Wrap all flasks/columns in aluminum foil. Dry in a vacuum oven without light window exposure. Store at

    
    .[1]
    
Q2: "I have a persistent impurity at ~10% that co-elutes on TLC."

Diagnosis: Unreacted Starting Material (Protodeiodinated species). The 6-chloro-3-isopropylimidazo[1,5-a]pyrazine (starting material) has a very similar Rf to the 1-iodo product.[1] The Fix:

  • Switch Stationary Phase: Use C18 Reverse Phase chromatography.[1] The Iodine atom adds significant hydrophobicity.[1]

    • Gradient: Water/Acetonitrile (0.1% Formic Acid).[1] The iodinated product will retain much longer than the starting material on C18.[1]

  • Chemical Scavenging (Risky): If the impurity is <5%, you can proceed to the next step (e.g., Suzuki coupling). The non-iodinated species is inert to Pd-catalyzed coupling and can be easier to remove after the next reaction.[1]

Q3: "My yield is >100% and the NMR shows extra peaks around 2.7 ppm."

Diagnosis: Residual Succinimide. Succinimide is stubborn.[1] It often crystallizes with the product.[1] The Fix:

  • The Water Slurry: Reslurry your solid in water for 30 minutes.[1] Succinimide is highly water-soluble; your lipophilic isopropyl-iodo product is not.[1] Filter and dry.[1][2]

PART 3: Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purifying this specific intermediate.

PurificationLogic Start Crude Reaction Mixture (NIS Iodination) Quench 1. Dilute w/ EtOAc 2. Wash w/ Na2S2O3 (Remove I2) 3. Wash w/ H2O (Remove Succinimide) Start->Quench CheckState Observe Physical State Quench->CheckState Solid Solid Precipitate CheckState->Solid Precipitates Oil Dark Oil / Gum CheckState->Oil No Solids Trituration Trituration Protocol Solvent: Cold MeOH or IPA/H2O Filter Solids Solid->Trituration Column Flash Chromatography Stationary: Silica (or C18 if difficult) Mobile: Hex/EtOAc (Protect from Light) Oil->Column PurityCheck QC: HPLC/NMR Check for SM (Des-Iodo) & Succinimide Trituration->PurityCheck Column->PurityCheck PurityCheck->Column Fail (SM present) Final Pure 6-Chloro-1-iodo-3-isopropyl... Store -20°C, Dark PurityCheck->Final Pass

Figure 1: Decision matrix for the purification of iodinated imidazo[1,5-a]pyrazine intermediates.

PART 4: Experimental Data Reference

Typical solubility and chromatographic properties for 6-chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine.

ParameterValue / CharacteristicNotes
Appearance Pale yellow to off-white solidDarkens to brown/purple if decomposing.[1]
LogP (Calc) ~3.5 - 4.0High lipophilicity due to Isopropyl + Iodine.[1]
Solubility DMSO, DMF, DCM, EtOAcPoor solubility in Water, MeOH (Cold), Hexane.
TLC (Hex/EtOAc 3:1) Rf ~ 0.4 - 0.5Iodine usually increases Rf vs Starting Material.[1]
UV Absorbance

Shift
Iodination causes a bathochromic shift (Red shift) vs SM.[1]

References

  • Imidazo[1,5-a]pyrazine Synthesis

    • General Synthesis of Imidazo[1,5-a]pyridines and Pyrazines.[1] (Methodology for cyclization and functionalization).

    • Source: Beilstein J. Org.[1] Chem. 2020, 16, 2895–2904.[1]

  • Iodination & Purification Protocols

    • Synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs.
    • Source: Molecules 2024, 29(17), 4247.[1]

  • Related Scaffold Chemistry (BTK Inhibitors)

    • Preparation of Imidazo[1,5-a]pyrazines as BTK Inhibitors (Patent).[1] (Describes the core scaffold synthesis relevant to Entospletinib intermediates).

    • Source: US Patent 8,440,667.[1]

    • [1]

Sources

Troubleshooting

Technical Support Center: Navigating Moisture Sensitivity in Imidazo[1,5-a]pyrazine Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. The imidazo[1,5-a]pyrazine scaffold is a privileged, nitrogen-rich fused heterocyclic system that forms the core of numerous potent ki...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

The imidazo[1,5-a]pyrazine scaffold is a privileged, nitrogen-rich fused heterocyclic system that forms the core of numerous potent kinase inhibitors, including those targeting Bruton's tyrosine kinase (BTK), PI3K, and Plasmodium falciparum CDPK4[1][2]. However, the construction of this core relies heavily on highly moisture-sensitive intermediates and dehydrating agents.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you navigate moisture-related failures, ensuring reproducible yields and high-purity intermediates.

I. Mechanistic Troubleshooting & FAQs

Q1: My -mediated cyclodehydration is stalling, yielding unreacted starting material and black tar. Why is this happening?

A: This is the most common symptom of moisture contamination during the cyclization of (3-chloropyrazin-2-yl)methylamides. The transformation to the imidazo[1,5-a]pyrazine core requires strictly anhydrous conditions[1].

The Causality: When trace moisture is present in your solvent (e.g., acetonitrile or DMF) or reaction atmosphere, Phosphorus oxychloride (


) rapidly hydrolyzes to form phosphoric acid and 

. The generated

protonates the basic nitrogen atoms of the pyrazine ring. A protonated pyrazine is highly electron-withdrawing, which drastically reduces the nucleophilicity of the adjacent amide group required for the intramolecular cyclization. The reaction stalls, and prolonged heating of this protonated, electron-deficient intermediate leads to polymerization and tar formation rather than the desired cyclization[2].
Q2: I am using the isocyanide route to build the imidazole ring, but I keep isolating a highly polar byproduct. Is this related to moisture?

A: Yes. If you are utilizing an isocyanide intermediate (e.g., via a TosMIC reagent derivative), trace moisture combined with mildly acidic reaction environments will lead to rapid hydration of the isocyanide carbon[3].

The Causality: The terminal carbon of an isocyanide is isoelectronic with carbon monoxide. When activated by an electrophile or trace acid, it becomes highly susceptible to nucleophilic attack by water. This hydrolysis yields a formamide byproduct, which will appear as a distinct, lower-


 spot on your TLC plate[3]. To prevent this, ensure reagents are rigorously dried and consider buffering the reaction to avoid acidic pH excursions.
Q3: How does trace moisture affect the downstream functionalization of the imidazo[1,5-a]pyrazine core?

A: Late-stage functionalization often utilizes Palladium-catalyzed Suzuki-Miyaura cross-coupling (at C-1 or C-8) or direct C-H activation (at C-5)[1][4]. While standard Suzuki couplings can tolerate water, direct C-H arylation is highly moisture-sensitive. Water can protonate the transient organopalladium intermediate, leading to protodehalogenation of your aryl halide partner instead of the desired cross-coupling product, effectively killing the catalytic cycle.

II. Quantitative Impact Analysis

The table below summarizes empirical data demonstrating how varying levels of solvent moisture impact the yield and impurity profile of the


-mediated cyclodehydration step.
Solvent Water Content (ppm)

Equivalents
Reaction Temp / TimeImidazo[1,5-a]pyrazine YieldMajor Observed Byproduct
< 50 (Strictly Anhydrous) 3.080°C / 5 h85 - 92% None (Clean conversion)
200 (Trace Moisture) 3.080°C / 8 h45% Unreacted Amide
500 (Wet Solvent) 3.080°C / 12 h< 10% Black Tar / Degradation
500 (Wet Solvent) 5.0 (Compensatory)80°C / 8 h25% Phosphorylated impurities

Data Insight: Attempting to compensate for wet solvent by simply adding excess


 does not restore yields; it instead drives the formation of intractable phosphorylated side products due to the excess generation of reactive 

and phosphoric acid species.

III. Self-Validating Standard Operating Protocol (SOP)

To guarantee trustworthiness and reproducibility, the following protocol for the Anhydrous


-Mediated Cyclodehydration  is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: System Validation (Pre-Reaction)

  • Action: Titrate your reaction solvent (e.g., Acetonitrile) using a Karl Fischer (KF) coulometer.

  • Validation Checkpoint: The KF reading must be

    
     ppm 
    
    
    
    . If
    
    
    ppm, discard or dry the solvent over activated 3Å molecular sieves for 24 hours.

Step 2: Reagent Preparation

  • Action: Dissolve the amide intermediate in the validated anhydrous solvent under a strict argon atmosphere. Cool the reaction flask to

    
     using an ice bath.
    

Step 3: Controlled Activation

  • Action: Add freshly distilled

    
     (3.0 eq) dropwise.
    
  • Causality: Dropwise addition at

    
     controls the initial exothermic reaction between the amide and 
    
    
    
    , preventing localized overheating that triggers premature degradation of the starting material[2].

Step 4: Cyclodehydration

  • Action: Remove the ice bath and heat the reaction mixture to

    
     for 5 hours.
    
  • Causality: The elevated temperature provides the necessary activation energy for the intramolecular nucleophilic attack of the amide onto the pyrazine ring, finalizing the imidazole ring closure[2].

Step 5: Quench and Free-Basing (Post-Reaction Validation)

  • Action: Cool the mixture back to

    
    . Carefully quench by adding crushed ice, followed immediately by 20% aqueous ammonium hydroxide (
    
    
    
    ).
  • Causality:

    
     reacts violently with water; ice controls the exotherm. The 
    
    
    
    neutralizes the generated
    
    
    and
    
    
    . If the system remains acidic, the basic imidazo[1,5-a]pyrazine core will remain protonated and partition into the aqueous layer, destroying your isolated yield[2].
  • Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH

    
    . If not, add more 
    
    
    
    . Only once pH
    
    
    is confirmed, proceed to extract with ethyl acetate.

IV. Pathway Visualization

The following diagram illustrates the mechanistic divergence between a successful anhydrous cyclization and a moisture-induced failure pathway.

Workflow A Aminomethylpyrazine Precursor B Amide Intermediate A->B Amide Coupling C Anhydrous POCl₃ (Cyclodehydration) B->C H Reaction Stalls (Tar / Unreacted Amide) B->H D Imidazo[1,5-a]pyrazine Core C->D Strict Anhydrous Conditions E Trace Moisture (>50 ppm) C->E Contamination F POCl₃ Hydrolysis (Generates HCl) E->F G Pyrazine Protonation (Loss of Nucleophilicity) F->G G->H

Figure 1: Divergent pathways in imidazo[1,5-a]pyrazine synthesis based on moisture control.

V. References

  • Vidadala, R. S. R., et al. "Development of Potent and Selective Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) Inhibitors that Block the Transmission of Malaria to Mosquitoes". PubMed Central (PMC). Available at:[Link]

  • Li, X., et al. "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis". PubMed Central (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine

An In-Depth Guide to the Spectroscopic Analysis of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine: A Comparative Approach This guide provides a comprehensive analysis of the ¹H NMR spectrum of the novel heterocyclic c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Analysis of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine: A Comparative Approach

This guide provides a comprehensive analysis of the ¹H NMR spectrum of the novel heterocyclic compound, 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine. Designed for researchers and drug development professionals, this document moves beyond a simple data sheet, offering a predictive analysis grounded in established principles and comparative data from analogous structures. We will explore the causality behind spectroscopic observations and compare the utility of ¹H NMR with complementary analytical techniques, providing a holistic workflow for the unambiguous structural elucidation of complex small molecules.

Introduction: The Imperative for Structural Integrity

Imidazo[1,5-a]pyrazine derivatives are a class of nitrogen-fused heterocyclic compounds recognized for their diverse pharmacological potential, including applications as antibacterial, anti-inflammatory, and anticancer agents.[1][2] The specific biological activity of these molecules is intrinsically linked to their precise three-dimensional structure and substituent placement. Therefore, rigorous and unambiguous structural characterization is a cornerstone of the drug discovery and development process, ensuring that structure-activity relationships (SAR) are built on a foundation of confirmed chemical identity.[3][4]

6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is a polysubstituted derivative presenting a unique analytical challenge. While ¹H NMR spectroscopy is the primary tool for determining the proton framework of a molecule, its full power is realized when integrated with other spectroscopic methods. This guide will first predict the ¹H NMR spectrum of the title compound and then compare this technique with other essential analytical methods.

Primary Analysis: Predicting the ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. Although a definitive experimental spectrum for this specific novel compound is not publicly available, we can predict its key features with high confidence based on the analysis of its constituent parts and data from structurally related imidazopyrazine and heterocyclic systems.[2][5]

The analysis is based on the following structure:

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale & Comparative Insights
~8.0-8.2Doublet (d)1H~2.0-2.5H-5Protons on the pyrazine ring of similar fused systems typically appear downfield due to the electron-withdrawing effect of the nitrogen atoms.[2] This proton is coupled to H-7.
~7.8-8.0Doublet (d)1H~2.0-2.5H-7This proton is adjacent to the chloro substituent and coupled to H-5. The electronegativity of chlorine contributes to its downfield shift.
~7.6-7.8Singlet (s)1HN/AH-8This proton is on the five-membered imidazole ring. In related imidazo[1,5-a]pyridine systems, this proton often appears as a distinct singlet.[6] The iodine at position 1 will influence its environment.
~3.2-3.5Septet (sept)1H~6.8-7.2-CH(CH₃)₂The methine proton of the isopropyl group is split into a septet by the six equivalent methyl protons. Its chemical shift is typical for an isopropyl group attached to an aromatic system.
~1.4-1.6Doublet (d)6H~6.8-7.2-CH(CH₃)₂The two methyl groups of the isopropyl substituent are equivalent, appearing as a single doublet split by the adjacent methine proton.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To validate the predicted data, a robust experimental protocol is essential. The following steps outline a standard procedure for obtaining a high-resolution ¹H NMR spectrum.

Objective: To acquire a clean, high-resolution ¹H NMR spectrum of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine for structural verification.

Materials:

  • Synthesized 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (~5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tube (high precision)

  • Pipettes, Vials, Vortex Mixer

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Step-by-Step Methodology:

  • Sample Preparation: a. Weigh approximately 5 mg of the compound directly into a clean, dry vial. b. Add ~0.7 mL of CDCl₃ with TMS. The choice of a deuterated solvent is critical to avoid large solvent signals in the spectrum. CDCl₃ is a good first choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. c. Vortex the vial until the sample is completely dissolved. If solubility is an issue, deuterated DMSO-d₆ or Acetone-d₆ can be considered as alternatives.[7] d. Transfer the solution into a 5 mm NMR tube using a pipette.

  • Spectrometer Setup & Shimming: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field. c. Perform automated or manual shimming to optimize the homogeneity of the magnetic field. Good shimming is essential for achieving sharp peaks and high resolution, which is necessary to resolve fine coupling patterns.

  • Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm). b. Use a standard 90° pulse experiment. c. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. The number of scans can be increased for more dilute samples. d. Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the peaks to determine the relative number of protons for each signal. e. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants.

Comparative Analysis with Alternative Techniques

While ¹H NMR is foundational, a multi-technique approach is the gold standard for unambiguous structure confirmation.[3][4]

TechniqueInformation ProvidedAdvantagesLimitationsRole in Analysis of this Compound
¹³C NMR Number and chemical environment of unique carbon atoms.Provides a direct count of non-equivalent carbons, confirming the molecular backbone.Low natural abundance of ¹³C results in lower sensitivity, requiring more sample or longer acquisition times.Confirms the presence of all 9 unique carbons in the molecule and their electronic environments.
2D NMR: COSY Shows proton-proton (¹H-¹H) correlations through bonds (typically 2-3 bonds).Unambiguously identifies which protons are coupled (J-coupling), confirming neighborhood relationships.Can be complex to interpret for molecules with overlapping signals.Would definitively link the isopropyl methine proton to the methyl protons and connect the aromatic protons H-5 and H-7 on the pyrazine ring.
2D NMR: HMBC Shows correlations between protons and carbons over longer ranges (2-4 bonds).Crucial for connecting different spin systems and assigning quaternary carbons. Essential for piecing together the molecular skeleton.Requires careful optimization of parameters to observe desired long-range correlations.Would be the key experiment to connect the isopropyl group to C-3, and to assign the quaternary carbons C-1, C-3, C-6, and the bridgehead carbon.
Mass Spectrometry (MS) Provides the mass-to-charge ratio (m/z), giving the molecular weight and isotopic pattern.High sensitivity; provides definitive molecular formula (with HRMS). Isotopic pattern for Cl and I would be highly characteristic.Does not provide direct information on atom connectivity or stereochemistry.Would confirm the molecular weight (348.99 g/mol for C₉H₉ClIN₃) and show a characteristic isotopic pattern confirming the presence of one chlorine and one iodine atom.
X-Ray Crystallography Provides the exact 3D atomic coordinates in a single crystal.The "gold standard" for unambiguous structure determination, including stereochemistry and bond lengths/angles.Requires a high-quality single crystal, which can be difficult or impossible to grow.If a suitable crystal could be grown, it would provide absolute confirmation of the predicted structure, validating all NMR and MS data.

Integrated Workflow for Structural Elucidation

The most reliable approach to structural characterization is an integrated workflow that leverages the strengths of multiple techniques.

G cluster_0 Initial Analysis cluster_1 Data Interpretation & Hypothesis cluster_2 Definitive Confirmation A Sample Preparation (5-10 mg in CDCl3) B 1D ¹H NMR Acquisition A->B C Mass Spectrometry (HRMS) A->C D Analyze ¹H NMR: Shifts, Integrals, Multiplicity B->D E Analyze MS: Confirm Molecular Formula & Isotopic Pattern C->E F Propose Putative Structure D->F E->F G 2D NMR Acquisition (COSY, HSQC, HMBC) F->G I X-Ray Crystallography (If crystal available) F->I Optional Gold Standard H Assign All ¹H and ¹³C Signals & Confirm Connectivity G->H J Final Validated Structure H->J I->J

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of Halogenated Imidazo[1,5-a]pyrazines

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of halogenated imidazo[1,5-a]pyrazines. It is designed for researchers requiring structural elucidation, metabolite ident...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of halogenated imidazo[1,5-a]pyrazines. It is designed for researchers requiring structural elucidation, metabolite identification, and impurity profiling of this pharmacologically active scaffold.

Executive Summary

The imidazo[1,5-a]pyrazine scaffold is a critical bicyclic heterocycle found in various bioactive molecules (e.g., BTK, PDE10A inhibitors). Differentiating this core from its structural isomer, imidazo[1,2-a]pyrazine, and identifying halogen positioning (Cl, Br, F, I) are common analytical challenges.

This guide compares the fragmentation dynamics of halogenated imidazo[1,5-a]pyrazines against their non-halogenated counterparts and structural isomers. It establishes a self-validating identification protocol based on characteristic isotope patterns, neutral losses, and ring-cleavage mechanisms.

Key Comparison Matrix
FeatureImidazo[1,5-a]pyrazine (Target)Imidazo[1,2-a]pyrazine (Isomer)Halogenated Variants (Cl/Br)
Nitrogen Positions Bridgehead (4), N(2)Bridgehead (1), N(4)Unchanged
Primary Cleavage Pyrazine ring opening (RDA-like)Imidazole ring cleavageC-X bond cleavage vs. Ring cleavage
Characteristic Loss HCN (27 Da), CH₂N₂ (42 Da)HCN (27 Da), CO (if oxygenated)Halogen Radical (X•) or HX
Isotope Pattern M+ (100%)M+ (100%)Distinct M, M+2 clusters

Technical Analysis: Fragmentation Mechanisms

The Halogen "Fingerprint" (Isotopic Validation)

Before analyzing fragmentation, the molecular ion cluster provides the first validation step. Halogens introduce unique isotopic envelopes that serve as an internal control for elemental composition.

  • Chlorine (³⁵Cl/³⁷Cl): 3:1 intensity ratio.

    • Monochloro: M (100%), M+2 (32%).

    • Dichloro: M (100%), M+2 (65%), M+4 (10%).

  • Bromine (⁷⁹Br/⁸¹Br): 1:1 intensity ratio.

    • Monobromo: M (100%), M+2 (97%).

  • Fluorine (¹⁹F) / Iodine (¹²⁷I): Monoisotopic. No M+2 pattern; mass defect analysis is required.

Core Fragmentation Pathways (ESI-MS/MS)

The fragmentation of the imidazo[1,5-a]pyrazine core under Collision-Induced Dissociation (CID) follows three competitive pathways governed by charge localization on the bridgehead nitrogen.

Pathway A: Halogen Elimination (Radical vs. Neutral)
  • C-Br/C-I Bonds: Weak bond energy leads to homolytic cleavage, yielding a prominent [M-X]⁺ cation radical or [M-H-X]⁺ if elimination occurs after protonation.

  • C-Cl/C-F Bonds: Stronger bonds often resist direct cleavage. Instead, the molecule undergoes ring fragmentation retaining the halogen, or loses HX (hydrohalic acid) if an adjacent proton is labile.

Pathway B: Pyrazine Ring Opening (Retro-Diels-Alder)

Unlike the [1,2-a] isomer, the [1,5-a] system often initiates cleavage at the pyrazine ring due to the specific electron density at the N2 position.

  • Mechanism: Protonation at N2

    
     Ring opening 
    
    
    
    Loss of neutral fragments (e.g., HCN, substituted nitriles).
Pathway C: Imidazole Ring Cleavage

Common in unsubstituted cores, involving the loss of HCN (27 Da) or acetonitrile (41 Da) if methyl-substituted.

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation logic for a generic 3-halo-imidazo[1,5-a]pyrazine.

FragmentationPathways Parent [M+H]+ Precursor (Halogenated Imidazo[1,5-a]pyrazine) PathA Pathway A: Halogen Loss Parent->PathA Weak C-X (Br, I) PathB Pathway B: Ring Cleavage (RDA) Parent->PathB Strong C-X (F, Cl) PathC Pathway C: Isomer Specific Parent->PathC Structural ID IonA1 [M+H - HX]+ (Acid Loss) PathA->IonA1 Adj. H available IonA2 [M - X]•+ (Radical Loss) PathA->IonA2 Direct homolysis IonB1 [M+H - HCN]+ (Loss of 27 Da) PathB->IonB1 Unsubstituted IonB2 [M+H - CH3CN]+ (Loss of 41 Da) PathB->IonB2 Methyl substituted IonC1 Imidazo[1,5-a] specific: Pyrazine Ring Opening PathC->IonC1 IonC2 Imidazo[1,2-a] specific: Imidazole Ring Loss PathC->IonC2

Caption: Competitive fragmentation pathways for halogenated imidazo[1,5-a]pyrazines under ESI-MS/MS conditions.

Experimental Protocol: Structural Validation Workflow

This protocol ensures high-confidence identification of halogenated imidazo[1,5-a]pyrazines using LC-MS/MS.

Materials & Reagents
  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water.

  • Additives: Formic acid (0.1% v/v) for protonation enhancement.

  • Instrument: Q-TOF or Orbitrap (High Resolution) recommended for exact mass confirmation.

Step-by-Step Methodology

Step 1: Isotopic Screening (Full Scan MS1)

  • Inject sample (1 µL) into the LC-MS system.

  • Acquire data in Full Scan Positive Mode (m/z 100–1000).

  • Validation Check: Inspect the M+ molecular ion cluster.

    • Pass Criteria: Observed isotope ratio matches theoretical values (e.g., 3:1 for Cl) within 10% error.

Step 2: Precursor Ion Selection & Fragmentation (MS2)

  • Select the monoisotopic peak (M+H) for fragmentation.

  • Apply Stepped Collision Energy (e.g., 20, 40, 60 eV) to capture both weak (halogen loss) and strong (ring cleavage) fragments.

Step 3: Fragment Analysis & Isomer Differentiation

  • Check for Neutral Losses:

    • Loss of 27.0109 Da (HCN)

      
       Confirms nitrogen heterocycle.
      
    • Loss of Halogen (e.g., 79.904 Da for HBr)

      
       Confirms halogenation.
      
  • Differentiation Rule:

    • Imidazo[1,5-a]pyrazine:[1] Look for fragments retaining the bridgehead N-C-N moiety intact initially, followed by deep skeletal rupture.

    • Imidazo[1,2-a]pyrazine:[1][2][3] Often shows a cleaner loss of the imidazole moiety as a unit.

Data Interpretation Table
Fragment Ion (m/z)Proposed StructureOriginSignificance
[M+H]⁺ Protonated MoleculeESI SourcePrecursor confirmation
[M+H - HX]⁺ Dehalogenated CorePathway AProves presence of labile H adjacent to X
[M+H - HCN]⁺ Ring ContractionPathway BCharacteristic of imidazo-fused systems
[M+H - CO]⁺ Carbonyl LossOxidationOnly if oxygenated metabolites are present

Scientific Grounding & References

Mechanistic Insights

The fragmentation of imidazo[1,5-a]pyrazines is driven by the stability of the aromatic 10


-electron system. The bridgehead nitrogen (position 4 in IUPAC numbering for [1,5-a]) is quaternary in the neutral ground state resonance contributors, making protonation likely at N2. This triggers the opening of the pyrazine ring (Pathway B), distinguishing it from the [1,2-a] isomer where the bridgehead nitrogen is less involved in the initial ring opening.
References
  • BenchChem. (2025).[4] Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Retrieved from

  • NIST Mass Spectrometry Data Center. (2023). Pyrazine Mass Spectrum and Fragmentation Data. Retrieved from

  • ResearchGate. (2016). Mass Spectrometry of Heterocyclic Compounds: Fragmentation Pathways of Fused Pyrazines. Retrieved from

  • MDPI. (2025). Luminescent Imidazo[1,5-a]pyridine Cores: Structural and Mass Spectrometric Characterization. Retrieved from

  • National Institutes of Health (NIH). (2017). Discovery of Imidazo[1,2-a]pyrazines as AMPAR Modulators: Synthesis and MS Characterization. Retrieved from

Sources

Validation

comparing reactivity of 1-iodo vs 6-chloro positions in imidazo[1,5-a]pyrazine

Comparative Reactivity Guide: 1-Iodo vs. 6-Chloro Positions in Imidazo[1,5-a]pyrazine Executive Summary & Scaffold Overview The imidazo[1,5-a]pyrazine scaffold is a privileged, highly versatile pharmacophore utilized ext...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 1-Iodo vs. 6-Chloro Positions in Imidazo[1,5-a]pyrazine

Executive Summary & Scaffold Overview

The imidazo[1,5-a]pyrazine scaffold is a privileged, highly versatile pharmacophore utilized extensively in the development of kinase inhibitors, including mTOR, BTK, and PfCDPK4 inhibitors[1]. A critical challenge in synthesizing these complex derivatives is achieving precise regioselective functionalization. By strategically utilizing a dihalogenated starting material—specifically 1-iodo-6-chloroimidazo[1,5-a]pyrazine —chemists can exploit the inherent thermodynamic and electronic differences between the two halogenated sites to perform sequential, highly controlled cross-coupling reactions.

This guide objectively compares the reactivity of the 1-iodo and 6-chloro positions, providing the mechanistic causality behind their behavior and field-proven experimental protocols for their selective functionalization.

Mechanistic Causality: Thermodynamics and Electronic Effects

The chemoselectivity between the 1-iodo and 6-chloro positions is not accidental; it is strictly governed by two interconnected physical chemistry principles:

  • Bond Dissociation Energy (BDE): The primary driver of regioselectivity in palladium-catalyzed cross-coupling is the stark difference in BDE. The C–I bond is significantly weaker (~222 kJ/mol) compared to the C–Cl bond (~339 kJ/mol)[2]. The oxidative addition of Pd(0) into the C–I bond is kinetically favored and occurs rapidly even at ambient or slightly elevated temperatures (20–60 °C).

  • Scaffold Electronics: The imidazo[1,5-a]pyrazine core is a dual system comprising a

    
    -excessive imidazole ring and a 
    
    
    
    -deficient pyrazine ring[3]. The 1-position resides on the electron-rich imidazole moiety, which helps coordinate and stabilize the resulting Pd(II) intermediate. Conversely, the 6-position is located on the electron-withdrawing pyrazine ring[4]. While the
    
    
    -deficient nature of the pyrazine ring activates the C–Cl bond toward eventual oxidative addition, the high activation energy barrier of the C–Cl bond ensures it remains completely intact during the initial C-1 functionalization.

MechanisticPathway SM 1-Iodo-6-chloro imidazo[1,5-a]pyrazine OA_I Oxidative Addition at C1-I (Fast) SM->OA_I Low Temp (20-60°C) OA_Cl Oxidative Addition at C6-Cl (Slow) SM->OA_Cl High Temp (>90°C) Pd0 Pd(0) Catalyst Pd0->OA_I Pd0->OA_Cl Prod1 Pd(II) Intermediate at C1 Position OA_I->Prod1 BDE ~222 kJ/mol

Kinetic preference for Pd(0) oxidative addition at the C1-Iodo vs C6-Chloro position.

Quantitative Data: Reactivity Comparison

To objectively compare the reactivity of these two positions, the following table summarizes the typical parameters required to achieve >90% conversion in standard cross-coupling workflows.

Parameter1-Position (Iodo)6-Position (Chloro)
Ring System Imidazole (

-excessive)
Pyrazine (

-deficient)
Bond Dissociation Energy ~222 kJ/mol~339 kJ/mol
Primary Activation Mode Pd-Catalyzed Cross-CouplingPd-Catalyzed Cross-Coupling / SNAr
Typical Temperature 20 °C – 60 °C90 °C – 110 °C
Preferred Ligands PPh3, dppf (Standard)XPhos, RuPhos, BrettPhos (Electron-rich)
Base Strength Required Mild (e.g., Na2CO3, K3PO4)Strong (e.g., Cs2CO3, NaOtBu)

Experimental Protocols: A Self-Validating Workflow

The following protocols detail a self-validating system for the sequential functionalization of 1-iodo-6-chloroimidazo[1,5-a]pyrazine. The success of Step 2 inherently validates the regioselectivity of Step 1: if Step 1 were not highly selective for the 1-position, a complex mixture of regioisomers and over-coupled products would form, rendering the isolation of the pure intermediate for Step 2 impossible.

Step 1: Regioselective Suzuki-Miyaura Coupling at the 1-Position

Objective: Couple an aryl boronic acid selectively at the C-1 position without cleaving the C-6 chlorine atom.

  • Reagents: 1-iodo-6-chloroimidazo[1,5-a]pyrazine (1.0 equiv), Aryl boronic acid (1.1 equiv), Pd(dppf)Cl2 (0.05 equiv), Na2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v).

  • Procedure: Degas the solvent mixture with N2 for 15 minutes. Add all reagents to a reaction vial. Heat the mixture to 50 °C for 4–6 hours. Monitor via LC-MS.

  • Causality Check: The low temperature (50 °C) and use of a standard bidentate ligand (dppf) ensure that the Pd(0) species only possesses enough thermal energy to insert into the weak C–I bond. The C–Cl bond remains untouched, yielding pure 1-aryl-6-chloroimidazo[1,5-a]pyrazine.

Step 2: Buchwald-Hartwig Amination at the 6-Position

Objective: Functionalize the remaining C-6 chlorine atom with a primary or secondary amine.

  • Reagents: 1-aryl-6-chloroimidazo[1,5-a]pyrazine (1.0 equiv), Amine (1.5 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.10 equiv), Cs2CO3 (2.5 equiv).

  • Solvent: Toluene or 1,4-Dioxane.

  • Procedure: Degas the solvent with N2. Combine all reagents and heat to 100 °C for 12 hours.

  • Causality Check: The high temperature (100 °C) combined with XPhos—a highly electron-rich, bulky dialkylbiaryl phosphine ligand—drastically increases the electron density on the palladium center. This facilitates the difficult oxidative addition into the strong C–Cl bond, driving the reaction to completion.

Workflow Start Starting Material: 1-Iodo-6-chloroimidazo[1,5-a]pyrazine Step1 Step 1: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, Na2CO3, 50°C) Start->Step1 Int1 Intermediate: 1-Aryl-6-chloroimidazo[1,5-a]pyrazine Step1->Int1 Regioselective C1 Reaction Step2 Step 2: Buchwald-Hartwig Amination (Amine, Pd2(dba)3, XPhos, Cs2CO3, 100°C) Int1->Step2 Final Final Product: 1-Aryl-6-aminoimidazo[1,5-a]pyrazine Step2->Final C6 Functionalization

Step-by-step workflow for sequential C1 and C6 functionalization.

References

  • Development of Potent and Selective Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) Inhibitors... - National Institutes of Health (PMC). Available at:[Link]

  • Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - National Institutes of Health (PMC). Available at:[Link]

  • Palladium-Catalyzed Direct Heck Arylation of Dual π-Deficient/π-Excessive Heteroaromatics. Synthesis of C-5 Arylated Imidazo[1,5-a]pyrazines - ACS Publications. Available at:[Link]

Sources

Comparative

Technical Guide: IR Spectroscopy Characterization of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine

Executive Summary & Molecule Profile This guide provides a technical framework for the spectroscopic characterization of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (CAS: 1956322-20-5 ). As a critical halogenated i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide provides a technical framework for the spectroscopic characterization of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (CAS: 1956322-20-5 ). As a critical halogenated intermediate in the synthesis of advanced kinase inhibitors (potentially targeting BTK or similar pathways), precise validation of the C-I and C-Cl functionalities is paramount before proceeding to metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This document moves beyond standard spectral listing to offer a comparative analysis against its direct precursor and common hydrolytic impurities, ensuring process integrity.

Molecule Specifications
FeatureDetail
IUPAC Name 6-Chloro-1-iodo-3-(propan-2-yl)imidazo[1,5-a]pyrazine
CAS Number 1956322-20-5
Molecular Formula C₉H₉ClIN₃
Molecular Weight 321.55 g/mol
Key Moieties Imidazo[1,5-a]pyrazine core, Isopropyl (C3), Chloro (C6), Iodo (C1)

Theoretical vs. Observed IR Profile

The infrared spectrum of this molecule is dominated by the interplay between the electron-deficient heteroaromatic core and the heavy halogen substituents. The following assignments are derived from structure-activity relationships (SAR) of imidazo[1,5-a]pyrazine derivatives.

Table 1: Diagnostic IR Peak Assignments
Functional GroupFrequency Range (cm⁻¹)IntensityVibrational ModeDiagnostic Value
Aliphatic C-H 2970 – 2860 Medium

C-H Stretch
Confirms Isopropyl group integrity. Look for multiple bands (asymmetric/symmetric).[1]
Heteroaromatic Core 1580 – 1480 StrongC=N / C=C Ring StretchCharacteristic "skeletal breathing" of the imidazo[1,5-a]pyrazine system.
Isopropyl Doublet 1385 & 1365 MediumGem-dimethyl CH₃ BendClassic "rabbit ears" doublet confirming the isopropyl group.
C-Cl Stretch 850 – 700 StrongC-Cl Stretch (Aromatic)Critical for confirming the 6-chloro substituent. Usually a sharp, distinct band.
C-H Wag (Out-of-Plane) ~800 – 900 MediumAr-H BendingAbsence of the C1-H wag is the key indicator of successful iodination (see Section 3).
C-I Stretch 600 – 450 Medium/WeakC-I StretchHard to detect with standard Diamond ATR (cutoff ~525 cm⁻¹). Requires KBr or CsI optics.

Expert Insight: The C-I stretch is often obscured in the fingerprint region. Do not rely solely on the presence of a peak at 500 cm⁻¹. Instead, rely on the disappearance of the C1-H stretch (3100-3150 cm⁻¹) from the precursor.

Comparative Analysis: Product vs. Alternatives

In a synthesis workflow, the primary challenge is distinguishing the product from the starting material (non-iodinated precursor) and potential hydrolysis byproducts.

Table 2: Differential Spectroscopic Markers
CompoundKey IR Feature (Presence)Key IR Feature (Absence)Operational Implication
Target Product (1-Iodo)Strong bands <600 cm⁻¹ (if detectable); Clean fingerprint region.No band at ~3120 cm⁻¹ (C1-H stretch).Proceed to coupling reaction.
Precursor (1-H Analog)Distinct C-H stretch at ~3120 cm⁻¹ (Imidazo C1-H).No bands <600 cm⁻¹ (C-I absent).Incomplete Reaction. Re-treat with NIS/iodinating agent.
Hydrolyzed Impurity (6-OH)Broad O-H stretch (3400-3200 cm⁻¹); Amide C=O (~1680 cm⁻¹).Sharp C-Cl band (~750 cm⁻¹) diminishes.Discard/Purify. Moisture contamination occurred.

Experimental Protocol: Validated Characterization Workflow

To ensure high-fidelity data, specifically for the detection of low-frequency halogen bonds, the following protocol is recommended.

Method A: Diamond ATR (Routine Screening)

Best for rapid in-process checks of the isopropyl and aromatic core.

  • Preparation: Ensure the crystal is clean (background scan).

  • Deposition: Place ~2 mg of solid 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine on the diamond window.

  • Compression: Apply high pressure (clamp) to ensure contact.

  • Scan Parameters: 4000–525 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.

  • Limitation: Will likely cut off the C-I stretch. Use Method B for full validation.

Method B: KBr Pellet (Full Characterization)

Required for definitive observation of the C-I stretch (<600 cm⁻¹).

  • Mix: Grind 1-2 mg of sample with ~100 mg of dry spectroscopic-grade KBr in an agate mortar.

  • Press: Press into a transparent pellet using a hydraulic press (10 tons for 2 mins).

  • Scan: Collect spectrum from 4000–400 cm⁻¹.

  • Validation: Look for the specific band in the 600–450 cm⁻¹ region to confirm Iodination.

Process Validation Logic (DOT Diagram)

The following diagram illustrates the logical decision tree for validating the synthesis of the target molecule using IR markers.

IR_Validation_Flow Start Synthesis Product (Crude Solid) IR_Scan Perform IR Scan (Method A or B) Start->IR_Scan Check_OH Check 3200-3400 cm⁻¹ (Broad Peak?) IR_Scan->Check_OH Impurity_OH Hydrolysis Detected (6-OH Impurity) Check_OH->Impurity_OH Yes Check_CH Check 3100-3150 cm⁻¹ (Sharp C1-H Peak?) Check_OH->Check_CH No Impurity_Precursor Incomplete Iodination (Precursor Present) Check_CH->Impurity_Precursor Yes Check_Halide Check 450-800 cm⁻¹ (C-Cl & C-I Bands) Check_CH->Check_Halide No Check_Halide->Impurity_Precursor Peaks Absent Success VALIDATED PRODUCT (Proceed to Coupling) Check_Halide->Success Peaks Present

Figure 1: Decision logic for spectroscopic validation of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine synthesis.

References

  • National Institutes of Health (NIH). (2021). Entrectinib and Kinase Inhibitor Synthesis Intermediates. PubChem Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Advances. Retrieved from [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

Validation

Reference Standards for 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine: A Comparative Guide for BTK Inhibitor Development

Executive Summary & Mechanistic Context In the development of targeted kinase inhibitors, the quality of Regulatory Starting Materials (RSMs) directly dictates the purity profile of the final Active Pharmaceutical Ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the development of targeted kinase inhibitors, the quality of Regulatory Starting Materials (RSMs) directly dictates the purity profile of the final Active Pharmaceutical Ingredient (API). 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (CAS: 1956322-20-5) is a highly specialized, privileged heterocyclic building block[1]. It is predominantly utilized in the synthesis of reversible Bruton's Tyrosine Kinase (BTK) inhibitors, where the imidazo[1,5-a]pyrazine core is critical for forming essential hydrogen bonds with the kinase hinge region (specifically residues Ser538 and Asp539)[2].

As a Senior Application Scientist overseeing Chemistry, Manufacturing, and Controls (CMC) analytical development, I frequently encounter the challenge of establishing robust reference standards for this intermediate. The molecule possesses orthogonal reactivity: the highly reactive C1-iodo group is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura to install an aryl ring), while the C6-chloro position serves as an electrophile for nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination[2].

Because of this dual reactivity, any structural impurities in the starting material—such as des-iodo, des-chloro, or regioisomeric analogs—will propagate through the synthetic sequence. If the C1-iodo group is missing, the subsequent cross-coupling fails, generating a cascade of unreacted intermediates that often co-elute with the final API. Therefore, selecting and validating the correct grade of reference standard for this compound is a critical path to regulatory approval.

G cluster_0 Orthogonal Reactivity Pathways SM 6-Chloro-1-iodo-3-isopropyl imidazo[1,5-a]pyrazine (CAS: 1956322-20-5) C1 C1-Iodo Position (Pd-Catalyzed Coupling) SM->C1 Step 1 Functionalization C6 C6-Chloro Position (SNAr / Amination) SM->C6 Step 2 Functionalization Imp1 Des-iodo Impurity SM->Imp1 Synthesis Defect Imp2 Des-chloro Impurity SM->Imp2 Synthesis Defect Target Target BTK Inhibitor (e.g., 8-Amino derivative) C1->Target C6->Target API_Imp Downstream API Impurities (Difficult to Purge) Imp1->API_Imp Imp2->API_Imp

Fig 1: Reactivity pathway and impurity propagation of the imidazo[1,5-a]pyrazine scaffold.

Objective Comparison of Reference Standard Alternatives

When sourcing a reference standard for 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine, analytical teams typically choose between three alternatives. The choice depends heavily on the clinical phase of the drug program and the required metrological traceability.

Feature / MetricISO 17034 Certified Reference Materials (CRMs)Commercial Building Blocks (Secondary Standards)In-House Synthesized & Characterized Standards
Purity Certification Absolute Assay (Mass Balance + qNMR)Area % Purity (LC-UV only)Absolute Assay (Internally Validated)
Metrological Traceability Strict (NIST/SI traceable)NoneDependent on internal SOPs
Cost per Gram Very High ($1000+)Low to Moderate ($50 - $200)High (due to labor/overhead)
Batch-to-Batch Variance NegligibleHigh (Requires requalification)Low (Controlled internally)
Best Use Case Phase III / Commercial API ReleaseEarly Discovery / Phase IPhase II / Long-term Phase III supply
Performance in Assay Guaranteed accuracy within ±0.5%Can skew assay by 2-5% due to hidden volatilesHighly accurate if validated correctly

Causality Insight: Relying solely on a Commercial Building Block[3] without secondary qualification is a common pitfall in early-stage development. Catalog vendors typically report purity by LC-UV Area %. This method is blind to inorganic salts, residual solvents, and water. If a commercial standard is 98% pure by HPLC but contains 3% water and 2% residual ethyl acetate, its true assay is only ~93%. Using this uncorrected standard will artificially inflate the calculated purity of your tested batches, leading to Out-of-Specification (OOS) investigations down the line.

Experimental Protocol: Self-Validating Qualification Workflow

To bridge the gap between cost and compliance, the most effective strategy is to purchase a high-quality Commercial Building Block and subject it to a Self-Validating Qualification Protocol to establish it as an In-House Working Standard.

This protocol utilizes two orthogonal methods—Mass Balance and Quantitative NMR (qNMR)—that must agree within ±1.0% to validate the standard.

Step-by-Step Methodology

Step 1: Chromatographic Purity (LC-UV/MS)

  • Prepare a 1.0 mg/mL solution of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine in Acetonitrile.

  • Inject onto a UHPLC system equipped with a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Run a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 5% to 95% ACN over 10 minutes.

  • Monitor at 254 nm (optimal for the pyrazine chromophore). Calculate the Area % of the main peak. (Assume result: 99.2%)

Step 2: Volatiles and Inorganics Determination

  • Water Content: Perform Karl Fischer (KF) coulometric titration on 50 mg of the sample. (Assume result: 0.5% w/w)

  • Residual Solvents: Analyze via Headspace GC-FID. Look specifically for solvents used in its synthesis (e.g., Hexane, Ethyl Acetate, DMF). (Assume result: 0.3% w/w)

  • Residue on Ignition (ROI): Combust 1.0 g of sample with sulfuric acid to quantify inorganic ash. (Assume result: 0.1% w/w)

Step 3: Absolute Quantification via qNMR (The Orthogonal Anchor)

  • Accurately weigh ~10 mg of the candidate standard and ~5 mg of a primary CRM Internal Standard (e.g., TraceCERT® Maleic Acid, assay 99.9%) into a vial using a microbalance.

  • Dissolve in 0.6 mL of DMSO-

    
    .
    
  • Acquire a 1H NMR spectrum with a long relaxation delay (

    
     seconds) to ensure complete relaxation of all protons.
    
  • Integration Strategy: Integrate the singlet of Maleic Acid at 6.26 ppm (2H). For 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine, integrate the characteristic doublet of the isopropyl methyl groups (

    
    1.3 ppm, 6H) or the aromatic pyrazine protons.
    
  • Calculate the absolute assay using the standard qNMR formula based on molar ratios and molecular weights. (Assume result: 98.4%)

Step 4: The Self-Validating Calculation Calculate the Mass Balance Assay: Mass Balance Assay = LC-UV Purity ×[100% - (Water% + Solvents% + ROI%)] / 100 Mass Balance Assay = 99.2% × [100% - (0.5% + 0.3% + 0.1%)] / 100 = 98.3%

Validation Check: The Mass Balance Assay (98.3%) and the qNMR Assay (98.4%) agree within the strict ±1.0% threshold. The material is now certified as an In-House Working Standard with an assigned purity of 98.4%.

Workflow Candidate Commercial Building Block (Candidate Material) LCMS LC-UV/MS (Chromatographic Purity) Candidate->LCMS KF Karl Fischer & GC-FID (Water & Solvents) Candidate->KF qNMR qNMR Analysis (Absolute Assay via IS) Candidate->qNMR MassBalance Mass Balance Calculation (%Purity x (100 - %Volatiles)) LCMS->MassBalance KF->MassBalance WorkingStd Qualified In-House Working Standard qNMR->WorkingStd Primary Assay Value MassBalance->WorkingStd Orthogonal Agreement < 1.0%

Fig 2: Self-validating analytical workflow for qualifying secondary reference standards.

Conclusion

For the development of BTK inhibitors utilizing the imidazo[1,5-a]pyrazine scaffold, the integrity of the 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine starting material is non-negotiable. While ISO 17034 CRMs provide ultimate peace of mind, they are often cost-prohibitive for routine testing. By applying a rigorous, self-validating analytical protocol combining Mass Balance and qNMR, drug development professionals can safely elevate cost-effective commercial building blocks into highly reliable, regulatory-compliant in-house working standards.

References

  • [2] OSTI.GOV. Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine

[1][2][3][4] Executive Summary & Waste Classification 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is a halogenated heteroaromatic compound used primarily as a pharmaceutical intermediate in kinase inhibitor develop...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary & Waste Classification

6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is a halogenated heteroaromatic compound used primarily as a pharmaceutical intermediate in kinase inhibitor development. Due to the presence of both chlorine and iodine atoms on the imidazopyrazine scaffold, this substance requires strict segregation from non-halogenated waste streams.

Immediate Disposal Classification:

  • Primary Waste Stream: Halogenated Organic Waste.

  • Sub-Classification: Iodinated Organic Compound (Requires specific labeling in many jurisdictions due to incineration constraints).

  • Physical State: Solid (Powder) / Liquid (if in solution).

  • RCRA Status (US): Not specifically listed (P or U list), but must be treated as Characteristic Hazardous Waste if it exhibits toxicity or is mixed with listed solvents.

Hazard Assessment & Chemical Stability

Before handling waste, you must understand the specific stability profile of this molecule to prevent accidental release or reaction.

PropertyHazard DescriptionOperational Implication
Halogen Content Contains Chlorine (Cl) and Iodine (I).DO NOT mix with strong oxidizers or strong acids.[1][2] Combustion can release Hydrogen Chloride (HCl) and Hydrogen Iodide (HI) gases.
Iodine Stability The C-I bond is weaker than C-Cl.Sensitive to light and heat.[3] Prolonged exposure can release elemental iodine (

), causing corrosion and staining. Store waste in amber containers.
Reactivity Heteroaromatic nitrogen system.Potential to form salts with strong acids. Avoid mixing with acidic waste streams to prevent exothermic neutralization or precipitation.
Toxicity Potentially toxic/irritant (Analog-based).Assume high toxicity. Use double-gloving (Nitrile) and work within a fume hood.

Pre-Disposal Handling & Segregation

Core Directive: The presence of Iodine dictates the disposal pathway. Many standard incinerators limit iodine input due to scrubber saturation. You must segregate this chemical from standard "Chlorinated Solvents" if your facility requires it.

Segregation Protocol
  • Isolate: Do not mix with non-halogenated solvents (e.g., Methanol, Acetone) unless they are part of the reaction mother liquor.

  • Labeling: Your waste tag must explicitly state:

    • "Halogenated Organic"[4][5][6]

    • "CONTAINS IODINE" (Critical for waste vendors).

  • Container Selection:

    • Solids: High-Density Polyethylene (HDPE) wide-mouth jars.

    • Liquids: HDPE or Amber Glass bottles with PTFE-lined caps. Avoid metal containers (corrosion risk from potential free iodine).

Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Substance & Contaminated Debris)

Applicable for: Expired pure chemical, weighing boats, contaminated gloves, and filter cakes.

  • Preparation: Place a secondary containment tray inside the chemical fume hood.

  • Collection:

    • Transfer the solid material into a dedicated Solid Hazardous Waste container (HDPE).

    • Do not dissolve the solid in solvent solely for disposal (this increases waste volume and cost).

  • Decontamination:

    • Wipe down the exterior of the original container with a solvent-dampened wipe (e.g., Ethanol).

    • Dispose of the wipe in the same solid waste container.

  • Sealing: Screw the lid tightly. If the compound is old or yellowing (iodine release), seal the cap with Parafilm to prevent vapor escape.

  • Labeling: Affix the hazardous waste label. Record the estimated weight.

Workflow B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable for: HPLC waste, reaction filtrates.

  • Compatibility Check: Ensure the waste carboy is designated for Halogenated Solvents .

  • pH Check: Verify the solution is neutral (pH 6-8).

    • Why? Acidic solutions containing iodides can oxidize to release elemental iodine (

      
      ) gas.
      
    • Action: If acidic, neutralize slowly with Sodium Bicarbonate (

      
      ) before transfer.
      
  • Transfer: Pour into the carboy using a funnel. Leave at least 10% headspace.

  • Quenching (Optional): If the solution is dark (free iodine present), add a small amount of Sodium Thiosulfate (

    
    ) solution until the color fades. This reduces volatile 
    
    
    
    to stable iodide ions (
    
    
    ).

Disposal Decision Logic (Visualization)

DisposalWorkflow Start Waste Generation: 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Debris) StateCheck->SolidPath LiquidPath Liquid Waste (Solutions, Mother Liquor) StateCheck->LiquidPath ContainerSolid Place in HDPE Wide-Mouth Jar SolidPath->ContainerSolid AcidCheck Check pH LiquidPath->AcidCheck LabelSolid Label: 'Solid Halogenated Organic' Add: 'Contains IODINE' ContainerSolid->LabelSolid Vendor Transfer to EHS/Waste Vendor (Incineration) LabelSolid->Vendor IsAcidic Acidic (pH < 6) AcidCheck->IsAcidic IsNeutral Neutral (pH 6-8) AcidCheck->IsNeutral Neutralize Neutralize with NaHCO3 (Prevent I2 gas release) IsAcidic->Neutralize ColorCheck Check Color (Dark/Brown?) IsNeutral->ColorCheck Neutralize->ColorCheck Quench Add Sodium Thiosulfate (Reduce Free Iodine) ColorCheck->Quench Yes (Free Iodine) ContainerLiquid Transfer to Halogenated Solvent Carboy ColorCheck->ContainerLiquid No (Clear) Quench->ContainerLiquid ContainerLiquid->Vendor

Figure 1: Decision tree for the safe segregation and treatment of iodinated imidazopyrazine waste.

Emergency Procedures (Spills)

In the event of a spill during disposal:

  • Evacuate & Ventilate: If the spill is large (>50g) or outside a hood, evacuate the immediate area.

  • PPE: Wear nitrile gloves (double layer), safety goggles, and a lab coat.[7] Use a P100 respirator if dust is generated.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersal, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or chemically inert pads .

    • Contraindication: Do NOT use standard clay kitty litter if the waste contains strong oxidizers (though unlikely for this specific molecule, it is a best practice for unknown mixtures).

  • Decontamination: Scrub the area with a soap/water solution.[8] If iodine staining occurs, use a 5% Sodium Thiosulfate solution to lift the stain.

Regulatory Compliance (US/EU Context)

  • EPA (US): This compound is likely a "Characteristic Waste" if it fails TCLP (Toxicity Characteristic Leaching Procedure) or if mixed with listed solvents (F-listed). Always characterize as D001 (Ignitable, if in solvent) or Toxic pending analysis.

  • EU Waste Code (EWC):

    • 16 05 08 *: Discarded organic chemicals consisting of or containing hazardous substances.

    • 07 05 03 *: Organic halogenated solvents, washing liquids and mother liquors.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary for 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • University of Otago. Laboratory Chemical Waste Disposal Guidelines: Halogenated Solvents. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine

Comprehensive Safety & Handling Guide for 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine This guide provides essential safety protocols and operational directives for the handling and disposal of 6-Chloro-1-iodo-3-iso...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide for 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine

This guide provides essential safety protocols and operational directives for the handling and disposal of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine. As a novel heterocyclic compound, likely utilized as an intermediate in pharmaceutical research and development, specific safety data is not extensively published.[1][2][3] Therefore, this document establishes a conservative and robust safety framework by analyzing the hazards associated with its structural components: a chlorinated aromatic system, an iodinated functional group, and an imidazopyrazine core.[4][5][6][7] Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Hazard Assessment and Triage

Given the absence of a specific Safety Data Sheet (SDS) for 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine, a risk assessment must be derived from analogous chemical structures. Compounds containing the pyrazine, imidazopyrazine, or halogenated heterocyclic cores frequently exhibit the following hazard classifications:

  • Skin Irritation (H315): Causes skin irritation.[6][8]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[6][7][8]

  • Respiratory Irritation (H335): May cause respiratory irritation, particularly if handled as a fine powder.[6][8][9]

  • Acute Toxicity: May be harmful if swallowed (H302), in contact with skin (H312), or if inhaled.[7][8][10]

The GHS07 "Exclamation Mark" pictogram is the most probable hazard symbol for this class of compound, indicating its potential for irritation and acute, but not severe, toxicity.[6] The primary routes of exposure are inhalation of dust, skin contact, and eye contact. All handling procedures must be designed to mitigate these risks.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.

Eye and Face Protection
  • Primary Protection: Chemical splash goggles conforming to EU standard EN166 or OSHA 29 CFR 1910.133 are required at all times.[5][7] Safety glasses offer insufficient protection against splashes, dust, and powders.[11]

  • Secondary Protection: A full-face shield must be worn over safety goggles when handling larger quantities (>5 g) or when there is a significant risk of splashing.[11][12]

Hand Protection

There is no single glove that protects against all chemicals; however, for halogenated and aromatic hydrocarbons, specific materials are recommended.[12] Glove selection should be based on the task and potential for exposure.

Glove MaterialRecommended Use & AdvantagesLimitations & Cautions
Nitrile Excellent for incidental contact (splashes) with solvents, oils, greases, and many acids/bases. Good puncture resistance allows for easy detection of tears.[12][13][14]Not recommended for prolonged, direct immersion. Poor protection against some halogenated and aromatic hydrocarbons during extended contact.[12][13]
Neoprene Resists a broad range of chemicals, including acids, bases, alcohols, and hydrocarbons. A suitable choice for more extended handling tasks.[12][14][15]Less resistant to cuts and abrasions compared to nitrile.[12]
Viton® Offers exceptional resistance to chlorinated and aromatic solvents. Recommended for high-exposure scenarios or spill cleanup.[11]May be less flexible, potentially hindering dexterity for fine-scale manipulations.
Silver Shield®/4H® Provides the highest level of overall chemical resistance against a wide variety of toxic and hazardous chemicals.[11]Can be cumbersome and may reduce dexterity. Often used as an outer glove during high-risk procedures.

Critical Glove Protocol: Always double-glove when handling the solid compound or its solutions. Inspect gloves for any signs of degradation or puncture before and during use. Remove gloves using the proper technique to avoid contaminating your skin.[11]

Body and Respiratory Protection
  • Body Protection: A flame-resistant laboratory coat is mandatory. For procedures involving large quantities or significant splash potential, a chemically resistant apron should be worn over the lab coat.[4][14]

  • Respiratory Protection: All handling of the solid compound or its volatile solutions must be performed inside a certified chemical fume hood to maintain airborne levels below any recommended exposure limits.[4] If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is required.[4][16]

Operational Handling Workflow

The following workflow is designed to minimize exposure at every stage of handling.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Procedure & Disposal A Verify Fume Hood Certification B Don Required PPE (Double Gloves, Goggles) A->B 1. Prepare C Weigh Solid Compound on Anti-Static Weigh Paper B->C 2. Enter Hood D Add to Reaction Vessel Using Powder Funnel C->D 3. Transfer E Perform Reaction & Work-up D->E 4. Synthesize F Quench & Neutralize Reaction as Needed E->F 5. Conclude G Segregate Waste Streams F->G 6. Segregate H Decontaminate Glassware & Work Surfaces G->H 7. Clean J Halogenated Organic Waste G->J K Sharps Waste G->K L Solid Waste (Gloves, Paper) G->L I Properly Doff & Dispose of Contaminated PPE H->I 8. Exit

Caption: Workflow for Safe Handling of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine.

Emergency Procedures

Spill Response
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.

  • Control: If safe to do so, eliminate all ignition sources.[7][17]

  • Contain: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to dike the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Clean: Wearing appropriate PPE (including respirator, Viton® or Silver Shield® gloves), carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[7][17]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing.[16] Rinse the affected skin area with plenty of soap and water for at least 15-20 minutes.[16][18] Seek medical advice if irritation develops or persists.[16]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][18] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[19] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[16] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][18] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[9] Call a poison control center or doctor immediately for treatment advice.[16]

Disposal Plan

Chemical waste must be managed in strict accordance with local, state, and federal regulations.[20]

  • Waste Segregation: All materials contaminated with 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine, including the compound itself, reaction byproducts, contaminated solvents, and disposable PPE, must be collected as hazardous waste.

  • Containerization: Use a designated, properly labeled, and sealed container for "Halogenated Organic Waste."[21] Do not mix with non-halogenated waste streams.

  • Disposal Method: The preferred disposal method for chlorinated and iodinated organic compounds is high-temperature incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (HCl, HI).[9] Some specialized facilities may offer iodine recovery and recycling services, which can be an environmentally preferable option for larger waste streams.[22][23] Under no circumstances should this material be disposed of down the drain or in regular trash.[7][24]

References

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety . Princeton EHS. Available at: [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Iodine . NCBI Bookshelf. Available at: [Link]

  • Safety Data Sheet (Charger Max ATZ Lite) . (September 12 2007). Available at: [Link]

  • Chapter 5: Personal Protective Equipment Program . EPA OSC Response. Available at: [Link]

  • Iodine Recycling Business . Kabushiki-gaisha Gōdō Shigen. Available at: [Link]

  • Lab Safety Equipment & PPE . ChemTalk. Available at: [Link]

  • Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents . CERN Indico. Available at: [Link]

  • Iodinated contrast media waste management in hospitals in central Norway . ResearchGate. (July 13 2024). Available at: [Link]

  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities . MDPI. (February 04 2026). Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. Available at: [Link]

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison EHS. (June 06 2022). Available at: [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species . EFSA. (February 03 2017). Available at: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review . PMC. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity . PMC. (December 13 2023). Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity . RSC Publishing. Available at: [Link]

  • Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function . PMC. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.